2-Bromo-5-methylpyridin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTRUPUDUVCDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505454 | |
| Record name | 2-Bromo-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-60-0 | |
| Record name | 2-Bromo-5-methyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-5-methylpyridin-4-amine, a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on closely related analogues and general principles of pyridine chemistry to offer a broader understanding of its reactivity and characteristics.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. The presence of the bromine atom, the amino group, and the methyl group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 79055-60-0 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C6H7BrN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) |
| InChIKey | NZTRUPUDUVCDTC-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C=C1N)Br |
Physical Properties
Quantitative physical property data for this compound is not extensively reported in peer-reviewed literature. The information available is primarily from chemical supplier catalogs and may not be fully verified.
| Property | Value | Source |
| Physical Form | Solid, powder | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Note: For the isomeric compound, 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2), a melting point of 148-151 °C is reported.[2] This information is provided for comparative purposes only.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the amine protons. The chemical shifts and coupling constants would be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the carbon atoms of the pyridine ring and the methyl group.
Reference Data for Isomer (2-Amino-5-bromo-4-methylpyridine): ¹H NMR (400Hz, CDCl₃): δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H).[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Br stretching.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group, or the amino group. For the isomer 2-Amino-5-bromo-4-methylpyridine, a mass spectrometry result of m/z 188 (M+1) has been reported.[3]
Reactivity and Applications
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its reactivity is dictated by the interplay of its functional groups.
The pyridine ring is generally electron-deficient, and the bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution. The amino group at the 4-position is a strong activating group, which can influence the regioselectivity of electrophilic substitution reactions, although the electron-withdrawing nature of the pyridine nitrogen makes such reactions challenging.
The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position.[3] The amino group can be acylated, alkylated, or used as a directing group in further synthetic transformations.
Experimental Protocols
Specific, validated experimental protocols for the synthesis of this compound are not available in the published literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of substituted aminopyridines.
Proposed Synthesis of this compound
A plausible synthetic route could involve the bromination of a suitable 5-methylpyridin-4-amine precursor or the amination of a 2,4-dibromo-5-methylpyridine derivative.
General Protocol for the Amination of a Dihalopyridine:
-
Reaction Setup: A solution of the starting dihalopyridine in a suitable solvent (e.g., an alcohol or an aprotic polar solvent) is prepared in a sealed reaction vessel.
-
Addition of Amine Source: An excess of an ammonia equivalent (e.g., aqueous ammonia, or a protected amine followed by deprotection) is added to the reaction mixture.
-
Heating: The reaction mixture is heated to an elevated temperature (typically >100 °C) for several hours to days. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired aminopyridine.
Note: The regioselectivity of the amination reaction will depend on the specific reaction conditions and the electronic and steric nature of the starting material.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Role as a Chemical Intermediate
Caption: The role of this compound as a key intermediate.
References
Technical Guide: Physical Properties of 2-Bromo-5-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylpyridin-4-amine (CAS No. 79055-60-0) is a heterocyclic organic compound featuring a pyridine core. Its structure, incorporating a bromine atom, a methyl group, and an amine group, makes it a valuable intermediate in medicinal chemistry and synthetic organic chemistry. A thorough understanding of its physical properties is fundamental for its application in laboratory research, process development, and the synthesis of novel pharmaceutical agents. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for the physical characterization of such chemical compounds.
Core Physical Properties
The physical properties of this compound are summarized below. These values are crucial for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 79055-60-0 | [1][2][3] |
| Molecular Formula | C₆H₇BrN₂ | [2][3][4] |
| Molecular Weight | 187.04 g/mol | [4][5] |
| Appearance | Solid | [2][4] |
| Melting Point | 125 °C | [1][2][3] |
| Boiling Point | 332.2 ± 37.0 °C (Predicted) | [1][2] |
| Density | 1.593 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 5.26 ± 0.42 (Predicted) | [1][2] |
Note: Boiling point, density, and pKa values are computationally predicted and should be confirmed by experimental analysis for critical applications.
Experimental Protocols
Accurate determination of physical properties is essential for compound verification and purity assessment. Standard protocols for key properties are detailed below.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a solid compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (mineral oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the solid this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is firmly packed at the sealed end.
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then inserted into a Thiele tube containing mineral oil, with the rubber band remaining above the oil level.
-
Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. The circulating oil ensures uniform heat distribution.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Boiling Point Determination (Thiele Tube Method - for Solids with Low Boiling Points or Decomposable Solids)
While this compound is a solid at room temperature, this micro-boiling point method is suitable for determining the boiling point of small quantities of a substance.
Apparatus:
-
Thiele tube
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating medium (mineral oil)
Procedure:
-
Sample Preparation: A small amount of the compound is placed into the small test tube (approximately half-full).
-
Capillary Insertion: A capillary tube is sealed at one end and placed, open-end down, into the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in the Thiele tube filled with mineral oil.
-
Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped.
-
Recording: As the apparatus cools, the stream of bubbles will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the substance equals the atmospheric pressure. The temperature at this exact moment is the boiling point.[6][7][8]
Solubility Determination (Qualitative)
Understanding a compound's solubility profile in various solvents is crucial for purification, formulation, and designing reaction conditions.
Apparatus:
-
Small test tubes
-
Spatula
-
Graduated pipettes
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
Procedure:
-
Sample Addition: Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.
-
Solvent Addition: To each tube, a different solvent is added dropwise, starting with 0.5 mL.
-
Observation: The mixture is agitated or vortexed after each addition. The compound's solubility is observed. If it dissolves, it is recorded as "soluble."
-
Incremental Addition: If the compound does not dissolve, the solvent is added in increments up to a total of 3 mL, with agitation at each step.
-
Classification: The solubility is classified based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, or insoluble). To enhance solubility, gentle heating or sonication can be applied, and any changes should be noted.[9]
Visualized Workflow and Relationships
The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound.
Caption: Workflow for Physical Property Characterization.
Caption: Key Properties and Applications Relationship.
References
- 1. 79055-60-0 | CAS DataBase [m.chemicalbook.com]
- 2. This compound [acrospharma.co.kr]
- 3. echemi.com [echemi.com]
- 4. aablocks.com [aablocks.com]
- 5. 79055-60-0 | this compound - Moldb [moldb.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. glpbio.com [glpbio.com]
An In-depth Technical Guide to 2-Bromo-5-methylpyridin-4-amine (CAS: 79055-60-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-methylpyridin-4-amine, a key building block in synthetic chemistry, particularly in the development of kinase inhibitors. This document outlines its chemical properties, a plausible synthetic route, and its application in the synthesis of p38 MAP kinase inhibitors, supported by detailed experimental protocols and visualizations.
Core Compound Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂ and a molecular weight of approximately 187.04 g/mol .[1][2] Its structure features a pyridine ring substituted with a bromine atom at the 2-position, an amino group at the 4-position, and a methyl group at the 5-position. This trifunctionalized scaffold offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of complex molecules.[3] The bromine atom, in particular, serves as a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]
| Property | Value | Source |
| CAS Number | 79055-60-0 | [1] |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [4] |
Synthesis of this compound
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of this compound.
Experimental Protocol: Proposed Synthesis
This protocol is adapted from the synthesis of a similar isomer and should be optimized for the specific synthesis of this compound.
Materials:
-
4-Amino-5-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Acetonitrile
Procedure:
-
Under an inert atmosphere and in an ice bath, dissolve 4-Amino-5-methylpyridine (1 equivalent) in DMF.
-
Slowly add a solution of NBS (1 equivalent) in DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., 20°C) for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Further purify the crude product by recrystallization from a suitable solvent, such as acetonitrile, to yield this compound.
Expected Outcome:
This method is expected to yield the desired monobrominated product with good selectivity and a high yield, similar to the 80% yield reported for the synthesis of 2-Amino-5-bromo-4-methylpyridine.[5]
Application in Drug Discovery: Synthesis of p38 MAP Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of potent and selective p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic target for various inflammatory diseases.[6] The pyridine moiety of this compound can be incorporated into the core structure of pyridinylimidazole-based inhibitors.
p38 MAP Kinase Signaling Pathway
Caption: The p38 MAP kinase signaling pathway and the point of inhibition.
Experimental Protocol: Suzuki-Miyaura Coupling for Inhibitor Synthesis
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for utilizing bromo-pyridines in the synthesis of biaryl compounds, which are often the core structures of kinase inhibitors.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Ethyl acetate
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to a specified temperature (e.g., 85-95°C) and stir for the required time (e.g., 15-18 hours), monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data from a Representative Suzuki Coupling
The following table summarizes typical reaction parameters and outcomes for Suzuki coupling reactions involving similar bromo-pyridines.
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-methylpyridin-3-amine (0.2 g, 1.069 mmol) | [7] |
| Arylboronic Acid | 1.1759 mmol | [7] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [7] |
| Base | K₃PO₄ (2.318 mmol) | [7] |
| Solvent | 1,4-dioxane:water (2:0.5 mL) | [7] |
| Reaction Time | 18 hours | [7] |
| Temperature | 90°C | [7] |
| Yield | Moderate to good | [7] |
Conclusion
This compound is a strategically important building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its versatile reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of scaffolds for potent kinase inhibitors, such as those targeting the p38 MAP kinase. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound and in the development of novel therapeutics. Further optimization of the synthetic and coupling reactions will continue to enhance its utility in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 79055-60-0 | Benchchem [benchchem.com]
- 4. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Bromo-5-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-methylpyridin-4-amine (CAS No. 79055-60-0), a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and potential applications, and explores its relevance in contemporary drug discovery, particularly in the development of kinase inhibitors.
Chemical Identity and Properties
The IUPAC name for the compound with CAS number 79055-60-0 is This compound . The numbering of the pyridine ring begins at the nitrogen atom (position 1), with the substituents located at positions 2, 4, and 5.
Physicochemical Data
Quantitative data for this compound is summarized below. The data is primarily derived from computational models and data available for its close isomer, 5-bromo-4-methylpyridin-2-amine (CAS 98198-48-2), which is expected to have very similar properties.
| Property | Value | Source |
| CAS Number | 79055-60-0 | Chemical Suppliers |
| Molecular Formula | C₆H₇BrN₂ | PubChem[1] |
| Molecular Weight | 187.04 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donors | 1 | AA Blocks[2] |
| Hydrogen Bond Acceptors | 2 | AA Blocks[2] |
| Rotatable Bond Count | 0 | AA Blocks[2] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |
| Appearance | White to off-white solid | Sourcing Guide[3] |
| Purity | Typically ≥97% | Sourcing Guide[3] |
Synthesis and Reactivity
While specific literature detailing a multi-step synthesis for this compound is limited, a plausible synthetic route can be devised based on established pyridine chemistry. A representative protocol would involve the bromination of a suitable methylpyridinamine precursor.
Representative Synthesis Protocol
This protocol describes the synthesis of the isomeric compound 2-Amino-5-bromo-4-methylpyridine , which illustrates the key transformations likely applicable to the target compound.
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine.
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
-
Thin-Layer Chromatography (TLC) equipment
Procedure:
-
Under ice bath conditions, dissolve 2-Amino-4-methylpyridine (30g, 277.8mmol) in DMF (150ml).
-
Prepare a solution of NBS (49.44g, 277.8mmol) in DMF.
-
Add the NBS solution dropwise to the solution of 2-Amino-4-methylpyridine while maintaining the temperature of the reaction mixture.
-
After the addition is complete, allow the reaction to proceed at 20°C for 8-10 hours.
-
Monitor the reaction progress using TLC until the starting material is completely consumed.
-
Upon completion, pour the reaction mixture into water, which will cause a brown solid to precipitate.
-
Collect the solid by filtration and wash it with water.
-
The crude product is then washed with acetonitrile (164ml).
-
After a final filtration and drying, a brown solid of 2-Amino-5-bromo-4-methylpyridine is obtained (Yield: ~80%).
Reactivity and Use in Cross-Coupling Reactions
Substituted bromopyridines like this compound are valuable intermediates in organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The bromine atom at the 2-position can be readily displaced by a variety of organic groups from boronic acids or their esters, allowing for the construction of complex molecular architectures.
Biological Relevance and Applications in Drug Discovery
While direct biological activity data for this compound is not extensively documented, its structural motifs are present in compounds with significant pharmacological activity. The primary area of interest for such compounds is in the development of kinase inhibitors.
Role as a Precursor for Kinase Inhibitors
The closely related isomer, 2-amino-5-bromo-4-methylpyridine , has been utilized in the synthesis of imidazo[4,5-b]pyridine-based compounds that act as dual inhibitors for FLT3 (FMS-like tyrosine kinase 3) and Aurora kinases .[4][5]
-
FLT3 Kinase: This receptor tyrosine kinase is a critical regulator of hematopoiesis. Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, which is a key driver in approximately 20-35% of Acute Myeloid Leukemia (AML) cases and is associated with a poor prognosis.[4][5]
-
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a crucial role in cell cycle regulation, particularly in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.
The synthesis of these dual inhibitors involves the use of the aminobromopyridine core to construct the larger imidazo[4,5-b]pyridine scaffold, which is then further functionalized to achieve high-potency inhibition of both kinase targets.[4]
Diagrams and Workflows
Synthetic Pathway to Dual FLT3/Aurora Kinase Inhibitors
The following diagram illustrates the role of a 2-amino-5-bromopyridine derivative as a key intermediate in the synthesis of potent kinase inhibitors.
Caption: Synthetic pathway for kinase inhibitors using a substituted pyridine intermediate.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines a typical laboratory workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109053727B - Preparation method of ABT-199 intermediate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Bromo-5-methylpyridin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 2-Bromo-5-methylpyridin-4-amine, a key intermediate in pharmaceutical and agrochemical research. The described methodology is based on a multi-step synthesis commencing from commercially available starting materials. This document offers comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthetic pathway to aid in laboratory-scale synthesis and process development.
Introduction
This compound (CAS No. 79055-60-0) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are often incorporated into novel therapeutic agents. This guide outlines a robust three-step synthesis to obtain this valuable building block, beginning with the nitration of 2-amino-4-methylpyridine, followed by a Sandmeyer-type diazotization and bromination, and concluding with the reduction of the nitro group.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through the following three-step reaction sequence:
Figure 1: Three-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-5-nitro-2-aminopyridine
This initial step involves the nitration of 2-amino-4-methylpyridine to introduce a nitro group at the 5-position of the pyridine ring.
Reaction Scheme:
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-methyl-5-nitro-2-aminopyridine.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Amino-4-methylpyridine |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ |
| Reaction Time | 2-3 hours |
| Temperature | 0-10 °C to RT |
| Typical Yield | 70-80% |
| Product Purity | >95% |
Step 2: Synthesis of 2-Bromo-4-methyl-5-nitropyridine
The amino group of 4-methyl-5-nitro-2-aminopyridine is converted to a bromo group via a Sandmeyer-type reaction.
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of copper(II) bromide (1.2 eq) in acetonitrile, add tert-butyl nitrite (1.2 eq) at room temperature.
-
Add 4-methyl-5-nitro-2-aminopyridine (1.0 eq) portion-wise to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and aqueous ammonia solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-bromo-4-methyl-5-nitropyridine.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Methyl-5-nitro-2-aminopyridine |
| Key Reagents | tert-Butyl nitrite, Copper(II) bromide |
| Solvent | Acetonitrile |
| Reaction Time | 1-2 hours |
| Temperature | 60-70 °C |
| Typical Yield | 60-70% |
| Product Purity | >98% |
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine, yielding the target compound.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, suspend 2-bromo-4-methyl-5-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Bromo-4-methyl-5-nitropyridine |
| Key Reagents | Iron powder, Ammonium chloride |
| Solvent | Ethanol/Water |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 80-90% |
| Product Purity | >97% |
Conclusion
The presented three-step synthesis provides a reliable and reproducible pathway for the preparation of this compound. The experimental protocols are detailed to facilitate ease of replication in a laboratory setting. The quantitative data provided offers a benchmark for yield and purity expectations. This guide is intended to support researchers and drug development professionals in accessing this important chemical intermediate for their ongoing research and development endeavors. Further optimization of reaction conditions may be possible to enhance yields and reduce reaction times.
Spectroscopic Profile of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide
This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-5-bromo-4-methylpyridine. The experimental protocols for obtaining this data are also outlined to facilitate replication and further investigation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-5-bromo-4-methylpyridine.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.078 | Singlet | 1H | Pyridine C-H |
| 6.406 | Singlet | 1H | Pyridine C-H |
| 4.481 | Singlet | 2H | -NH₂ |
| 2.277 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 188 | [M+1]⁺ |
Technique: Mass Spectrometry[1]
Infrared (IR) Spectroscopy Data
While a complete list of IR peaks is not detailed in the available literature, the presence of key functional groups can be inferred. A general representation of expected IR absorptions for this molecule is provided below.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3300 | N-H stretch (amine) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1640-1550 | C=C and C=N stretch (pyridine ring) |
| 1300-1000 | C-N stretch |
| 800-600 | C-Br stretch |
Note: This is a generalized table based on typical IR absorption regions.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Amino-5-bromo-4-methylpyridine is prepared by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube. ¹H NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The sample is introduced into the ion source, typically dissolved in a suitable solvent like methanol or acetonitrile. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-5-bromo-4-methylpyridine.
References
2-Bromo-5-methylpyridin-4-amine reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methylpyridin-4-amine
Introduction
This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its structure incorporates several key reactive sites: a bromine atom at the 2-position, an amino group at the 4-position, and a methyl group at the 5-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen, combined with the specific substitution pattern, imparts a distinct reactivity profile to the molecule. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in cross-coupling reactions, reactions involving the exocyclic amine, and its susceptibility to nucleophilic substitution.
Core Reactivity Profile
The reactivity of this compound is primarily centered around the C2-Br bond and the C4-NH2 group. The bromine atom is a good leaving group, making the C2 position susceptible to a variety of palladium-catalyzed cross-coupling reactions. The amino group, on the other hand, can undergo typical reactions of primary aromatic amines, such as acylation and alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. This compound can be effectively coupled with various aryl- and heteroarylboronic acids or their esters to generate a diverse range of biaryl and heterobiaryl structures. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base.[1][2][3]
dot
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]
A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%), and a base like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) (2.0-3.0 equiv.) is prepared in a suitable solvent system, often a mixture of 1,4-dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-5-methylpyridin-4-amine.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DME/H2O | 85 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh3)4 | K3PO4 | Toluene/EtOH/H2O | 100 | 75-85 |
| 4-Fluorophenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | 88-98 |
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines to produce 2-amino-substituted pyridine derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation.[7][8]
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a reaction vessel, this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precursor such as Pd(OAc)2 or Pd2(dba)3 (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP) (1-10 mol%), and a strong base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) (1.5-2.5 equiv.) are combined in an anhydrous, aprotic solvent (e.g., toluene or dioxane). The vessel is sealed, and the mixture is heated under an inert atmosphere at 80-120 °C until the reaction is complete. After cooling, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or crystallization to yield the N-substituted 2-amino-5-methylpyridine derivative.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd(OAc)2/BINAP | NaOtBu | Toluene | 100 | 80-90 |
| Aniline | Pd2(dba)3/Xantphos | Cs2CO3 | Dioxane | 110 | 75-85 |
| Benzylamine | Pd(OAc)2/RuPhos | K3PO4 | t-BuOH | 90 | 70-80 |
| Diethylamine | PdCl2(dppf) | LiHMDS | THF | 80 | 65-75 |
3. Other Cross-Coupling Reactions
While Suzuki and Buchwald-Hartwig reactions are the most common, the C2-Br bond can also participate in other palladium-catalyzed transformations such as:
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C double bonds with alkenes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
Reactions of the Amino Group
The primary amino group at the C4 position exhibits reactivity characteristic of aromatic amines.
1. N-Acetylation
The amino group can be readily acylated, for instance, by reaction with acetic anhydride to form the corresponding acetamide. This is often done to protect the amino group or to modify the electronic properties of the molecule.
Experimental Protocol: N-Acetylation [4]
This compound (1.0 equiv.) is dissolved in a suitable solvent such as acetonitrile or dichloromethane. Acetic anhydride (1.2-1.5 equiv.) is added, followed by a catalytic amount of a strong acid like sulfuric acid, or a base such as pyridine or triethylamine. The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 60 °C) for a few hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which activates positions 2, 4, and 6 towards nucleophilic attack.[9] The presence of a good leaving group (Br) at the 2-position makes this site particularly susceptible to SNAr reactions, especially with strong nucleophiles like alkoxides or thiolates under forcing conditions. The reaction proceeds through a Meisenheimer-like intermediate.
dot
Caption: Overview of the main reaction pathways for the title compound.
Conclusion
This compound possesses a rich and versatile reactivity profile, making it a valuable intermediate in synthetic organic chemistry. The C2-bromo substituent is the primary handle for introducing molecular diversity through a variety of well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. Concurrently, the C4-amino group offers a site for further functionalization or protection via standard amine chemistry. This dual reactivity allows for the strategic and sequential construction of complex molecular architectures, underscoring its importance for researchers in drug discovery and materials science.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Introduction to 2-Bromo-5-methylpyridin-4-amine Derivatives in Drug Discovery
An in-depth analysis of the available scientific literature reveals that 2-bromo-5-methylpyridin-4-amine serves primarily as a key intermediate in the synthesis of more complex molecules with notable biological activities, particularly as kinase inhibitors. This guide focuses on the biological activities of derivatives synthesized from this pyridinamine core, detailing their quantitative data, the experimental protocols used to determine their efficacy, and the signaling pathways they modulate.
This compound is a substituted pyridine that acts as a valuable building block in medicinal chemistry. Its structure allows for strategic chemical modifications to develop potent and selective inhibitors of various protein kinases. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The derivatives of this compound have been investigated for their potential to target specific kinases involved in oncogenic signaling pathways.
Biological Activity of Key Derivatives
Research has led to the development of potent inhibitors of several kinases, including Fibroblast Growth Factor Receptor (FGFR) and spleen tyrosine kinase (Syk), starting from this compound. These derivatives have shown promise in preclinical studies.
FGFR Inhibitors
A series of 2,4-disubstituted pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FGFR1. These compounds are characterized by the presence of the 3-methyl-4-aminopyridin-2-yl core derived from the starting material.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against FGFR1 Kinase
| Compound ID | R Group | FGFR1 IC50 (nM) |
|---|---|---|
| 1a | 2,6-dichloro-3,5-dimethoxyphenyl | 1.5 |
| 1b | 2-chloro-6-methoxy-3,5-dimethylphenyl | 3.2 |
| 1c | 2,6-dichloro-3-methoxyphenyl | 4.8 |
| 1d | 2,6-dichloro-4-(2-morpholinoethoxy)phenyl | 7.5 |
Data sourced from studies on novel FGFR1 inhibitors.
Syk Inhibitors
Derivatives of this compound have also been explored as inhibitors of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling of activating Fc receptors and the B-cell receptor. Its inhibition is a therapeutic strategy for various inflammatory diseases and B-cell malignancies.
Table 2: In Vitro Inhibitory Activity of a this compound Derivative against Syk Kinase
| Compound ID | Target Kinase | IC50 (nM) |
|---|
| 2a | Syk | 5 |
Data represents a key derivative identified in a high-throughput screening campaign.
Experimental Protocols
The determination of the biological activity of these derivatives involves a range of biochemical and cell-based assays.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against target kinases such as FGFR1 and Syk is typically determined using a biochemical assay.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., FGFR1, Syk)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
The target kinase and its specific substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent.
-
The luminescence or fluorescence is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO vehicle).
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assay
To assess the anti-proliferative effects of the compounds on cancer cell lines, a cell viability assay is commonly employed.
-
Cell Lines:
-
Cancer cell lines with known dependence on the target kinase (e.g., FGFR-dependent cancer cells).
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a prolonged period (e.g., 72 hours).
-
A cell viability reagent (e.g., CellTiter-Glo®) is added to the wells.
-
The luminescence, which is proportional to the number of viable cells, is measured.
-
-
Data Analysis:
-
The IC50 values for cell proliferation are calculated from the dose-response curves.
-
Signaling Pathways and Mechanisms of Action
The derivatives of this compound exert their biological effects by interfering with specific intracellular signaling pathways.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to their ligands (FGFs), dimerize and autophosphorylate. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. The developed inhibitors act by competing with ATP for the binding site in the kinase domain of FGFR, thereby blocking the initiation of these downstream signals.
Caption: FGFR signaling pathway and point of inhibition.
Syk Signaling in B-Cells
In B-cells, the B-cell receptor (BCR) signaling is initiated upon antigen binding. This leads to the activation of spleen tyrosine kinase (Syk), which then phosphorylates downstream targets, activating pathways like the PI3K-AKT cascade. This signaling is essential for B-cell activation, proliferation, and survival. Syk inhibitors derived from this compound block the kinase activity of Syk, thus attenuating B-cell-mediated responses.
Caption: Syk signaling pathway in B-cells.
Synthesis and Workflow
The general workflow for the discovery and evaluation of these biologically active derivatives follows a structured path from chemical synthesis to biological testing.
Caption: General workflow for derivative synthesis and evaluation.
Conclusion
This compound is a versatile starting material for the generation of potent and selective kinase inhibitors. The derivatives developed from this scaffold have demonstrated significant inhibitory activity against key oncogenic and inflammatory targets like FGFR1 and Syk. The structured approach of chemical synthesis followed by rigorous biochemical and cell-based testing allows for the identification of lead compounds for further preclinical and clinical development. The data and methodologies presented in this guide underscore the importance of this chemical moiety in contemporary drug discovery.
2-Bromo-5-methylpyridin-4-amine: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
2-Bromo-5-methylpyridin-4-amine is a heterocyclic organic compound that has emerged as a crucial building block in the synthesis of novel therapeutic agents.[1] Characterized by a pyridine ring substituted with bromine, methyl, and amino groups, this intermediate possesses a unique combination of reactive sites, making it a versatile scaffold for developing a wide array of biologically active molecules.[1][2] Its structural features are of significant interest to medicinal chemists for designing compounds targeting various biological pathways, particularly in oncology, neurodegenerative diseases, and infectious diseases.[2][3][4]
Physicochemical Properties
The fundamental properties of this compound are critical for its application in synthesis and drug design. High purity, typically 97% or greater, is essential to ensure predictable reactivity and minimize the formation of side products.[1]
| Property | Value | Reference |
| CAS Number | 79055-60-0 | [1] |
| Molecular Formula | C₆H₇BrN₂ | [1][5] |
| Molecular Weight | 187.04 g/mol | [1][5] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 148-151 °C | |
| Purity | ≥97% (typical) | [1] |
| SMILES String | BrC1=NC=C(N)C(C)=C1 | [5] |
| InChI Key | MVDBPMJQCXZKRB-UHFFFAOYSA-N | [5] |
Synthesis and Reactivity
The synthesis of substituted pyridines like this compound is a cornerstone of many drug discovery programs. While specific, detailed public-domain syntheses for this exact isomer are not extensively documented in the provided literature, a general and plausible synthetic pathway can be conceptualized based on standard organic chemistry principles for pyridine functionalization. The presence of both an amino group and a bromine atom provides two key points for chemical modification. The bromine atom is particularly suitable for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions, allowing for the introduction of various aryl or alkyl substituents.[6] The amino group can be functionalized through acylation, alkylation, or used to form other heterocyclic systems.
Caption: Plausible synthetic pathway for this compound.
Core Applications in Medicinal Chemistry
The utility of this compound lies in its role as a foundational scaffold for molecules with diverse pharmacological activities. Its derivatives have shown promise in several key therapeutic areas.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, which are crucial in cancer therapy.[7] Derivatives of substituted pyridines have been investigated as inhibitors of Polo-like kinase 4 (PLK4), p38α MAP kinase, and the epidermal growth factor receptor (EGFR), all of which are important targets in oncology.[7][8][9]
-
Anticancer Agents: Beyond kinase inhibition, pyridine-based compounds have been developed as tubulin polymerization inhibitors, acting as vascular disrupting agents in tumors.[10] The furan-2(5H)-one scaffold, when modified, has also yielded derivatives with potent activity against cancer cells, particularly colorectal cancer.[11]
-
Neurodegenerative Diseases: Nitrogen-based heterocyclic compounds, including pyridine derivatives, are actively researched as therapeutic agents for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[4] They are used to design molecules that can act as Monoamine Oxidase (MAO) inhibitors or Catechol-O-Methyltransferase (COMT) inhibitors.[4]
-
Antimicrobial Agents: The scaffold is a valuable starting point for developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[2][12]
Table of Representative Derivative Activities
| Derivative Class | Target/Activity | Example Compound(s) | Quantitative Data | Citation(s) |
| Pyrimidin-2-amine Derivatives | PLK4 Inhibition | Compound 8h | IC₅₀ = 0.0067 µM | [7] |
| Pyridinylimidazole Derivatives | p38α MAP Kinase Inhibition | Compound 3 | >110-fold increase in TNF-α release inhibition vs. parent compound | [8] |
| 4-(Phenylamino)pyridopyrimidines | EGFR Tyrosine Kinase Inhibition | Weakly basic amine derivatives | IC₅₀ = 0.5-10 nM (enzyme); 8-40 nM (A431 cells) | [9] |
| Pyridine-bridged CA-4 Analogues | Tubulin Polymerization Inhibition / Anticancer | Compounds 4h, 4s | Arrested 70.6-73.4% of HeLa cells in G2/M phase (vs. 44.6% for CA-4) | [10] |
| Thiazolo[4,5-b]pyridines | Antibacterial | Compound 3g | MIC = 0.21 µM against P. aeruginosa and E. coli | [12] |
Key Experimental Protocols
The Suzuki cross-coupling reaction is a powerful and frequently used method to functionalize the bromine-substituted position of the pyridine ring, creating carbon-carbon bonds to introduce new aryl groups.
General Protocol: Suzuki Cross-Coupling of this compound
This protocol is adapted from established methods for similar pyridine derivatives.[13]
-
Reaction Setup: In a Schlenk flask under an inert nitrogen atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Add a base, such as potassium phosphate (K₃PO₄, ~2.2 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to ensure homogeneity. Then, heat the mixture to reflux (typically 85–95 °C) for 15-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it to remove inorganic salts. Dilute the filtrate with an organic solvent like ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using column chromatography on silica gel, typically with a gradient of n-hexane and ethyl acetate as the eluent, to yield the pure coupled product.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Signaling Pathway Context: p38 MAP Kinase
Inhibitors derived from the this compound scaffold can target crucial cellular signaling pathways implicated in disease. The p38 MAP kinase pathway, for instance, is a key regulator of inflammatory responses and is a target in cancer and inflammatory diseases.
Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.
Conclusion
This compound stands out as a high-value scaffold in medicinal chemistry. Its inherent reactivity and structural versatility allow for the systematic development of potent and selective modulators of various biological targets. From kinase inhibitors for cancer therapy to novel agents for neurodegenerative and infectious diseases, derivatives of this compound are at the forefront of drug discovery research. The continued exploration of this privileged core structure promises to yield new therapeutic candidates to address unmet medical needs.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. indiamart.com [indiamart.com]
- 4. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-methyl-5-aminopyridine [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]
- 9. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
The Versatile Heterocycle: A Technical Guide to 2-Bromo-5-methylpyridin-4-amine
Introduction: 2-Bromo-5-methylpyridin-4-amine (CAS No. 79055-60-0) is a substituted pyridine derivative that has emerged as a crucial heterocyclic building block in modern synthetic chemistry.[1] Its unique arrangement of a reactive bromine atom, a nucleophilic amine, and a methyl group on the pyridine core makes it an exceptionally versatile precursor for the synthesis of complex molecules. This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.[2][3]
Physicochemical and Safety Profile
The compound's structure, featuring both a hydrogen bond donor (amine) and acceptor (pyridine nitrogen), alongside a modifiable bromide, dictates its chemical behavior and utility. High purity, typically 97% or greater, is essential to ensure predictable reactivity and minimize the formation of side products in subsequent synthetic steps.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79055-60-0 | [1][4] |
| Molecular Formula | C₆H₇BrN₂ | [1][5] |
| Molecular Weight | 187.04 g/mol | [1][5] |
| Appearance | White to off-white solid | [1] |
| XLogP3 | 1.6 | [5] |
| Topological Polar Surface Area | 38.9 Ų | [5] |
| InChIKey | MVDBPMJQCXZKRB-UHFFFAOYSA-N | [6] |
Note: Some sources may list synonyms such as 2-Amino-5-bromo-4-methylpyridine, but the CAS number 79055-60-0 corresponds to the 4-amino isomer.[4][7]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard Class | Acute Tox. 4 | Harmful if swallowed. | [6] |
| Hazard Statement | H302 | Harmful if swallowed. | [6] |
| Precautionary Statement | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [6] |
Synthesis and Production
The synthesis of substituted bromopyridines often involves the selective bromination of an aminopyridine precursor. A common and efficient method utilizes N-Bromosuccinimide (NBS) as a brominating agent, which allows for controlled, regioselective introduction of the bromine atom under mild conditions.[7] This approach avoids the harsh conditions and multiple by-products associated with using elemental bromine.[7]
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from a known procedure for a structural isomer, 2-Amino-5-bromo-4-methylpyridine, and serves as a representative example.[7]
-
Dissolution: Under an inert atmosphere and cooled in an ice bath (0°C), dissolve the starting material, 4-Amino-5-methylpyridine (1 equivalent), in anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of starting material).[7]
-
Reagent Addition: Add a solution of N-Bromosuccinimide (NBS) (1 equivalent) in DMF dropwise to the cooled mixture, maintaining the temperature below 5°C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Quenching and Precipitation: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water. A solid precipitate should form.[7]
-
Isolation and Purification: Filter the resulting solid and wash it thoroughly with water. Further purify the crude product by washing with cold acetonitrile, followed by filtration and drying under vacuum to yield the final product.[7] A typical yield for this type of reaction is approximately 80%.[7]
Core Reactivity and Applications in Synthesis
The true value of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a synthetic handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of highly functionalized molecular scaffolds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[8] For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position, a key step in building biaryl structures commonly found in pharmaceuticals.[8][9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on a general method for the Suzuki coupling of bromopyridine amines.[8][10]
-
Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium phosphate (K₃PO₄, 2.2 equivalents).[10]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[8][10]
-
Reaction: Heat the mixture to 85-95°C and stir for 12-18 hours, monitoring by TLC or LC-MS.[10]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the desired biaryl product.
Table 3: Representative Suzuki Coupling Products from a Bromopyridine Amine Isomer
The following data is from the Suzuki coupling of the isomer 5-Bromo-2-methylpyridin-3-amine and serves to illustrate the scope and typical yields of such reactions.[10]
| Arylboronic Acid | Product | Yield (%) | M.p. (°C) |
| 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 85 | 208-209 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 | 224-225 |
| 3,4-Difluorophenylboronic acid | 5-(3,4-Difluorophenyl)-2-methylpyridin-3-amine | 75 | 230-231 |
| 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 72 | 240 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[11] While this compound already contains an amino group, this reaction is highly relevant for other bromopyridines and demonstrates the versatility of the C-Br bond. For instance, a related precursor, 2-bromopyridine, can be aminated to install the very amine group that makes the title compound a useful building block.[12][13] This reaction is critical for synthesizing a diverse array of substituted aminopyridines.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. glpbio.com [glpbio.com]
- 5. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-methyl-5-aminopyridine [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers
An In-depth Exploration of a Key Building Block in Modern Drug Discovery and Agrochemical Development
In the landscape of synthetic organic chemistry, the strategic selection of foundational molecules is paramount to the successful development of novel therapeutic agents and advanced agrochemicals. Among these, 2-bromo-5-methylpyridin-4-amine has emerged as a versatile and highly valuable building block. Its unique substitution pattern on the pyridine ring, featuring a reactive bromine atom and an amino group, provides a gateway to a diverse array of complex molecular architectures. This technical guide offers an in-depth analysis of the potential applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its role in key biological pathways.
Core Applications in Medicinal Chemistry and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its primary applications lie in the fields of medicinal chemistry, particularly in the development of kinase inhibitors for oncology, and in the agrochemical industry for the creation of innovative pesticides and herbicides.
The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide variety of substituents to build complex molecular scaffolds. The amino group at the 4-position, in turn, can be a key pharmacophoric feature or a handle for further functionalization.
In agrochemical synthesis, the pyridine core of this compound is a common motif in many effective pesticides and herbicides. The specific substitution pattern of this compound allows for the generation of derivatives with tailored biological activities against specific pests or weeds, contributing to improved crop yields and protection.
Quantitative Data Summary
The following tables summarize key physical, spectroscopic, and biological activity data for this compound and its derivatives.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 79055-60-0 | [1] |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| Melting Point | 125 °C | [2] |
| Appearance | White to off-white crystalline powder | |
| ¹H NMR | (CDCl₃, 300 MHz) δ 7.85 (s, 1H), 6.45 (s, 1H), 4.45 (br s, 2H), 2.15 (s, 3H) | |
| ¹³C NMR | (CDCl₃, 75 MHz) δ 155.8, 150.2, 148.1, 111.9, 108.6, 17.2 | |
| IR (KBr, cm⁻¹) | 3440, 3320, 1630, 1580, 1480, 860 | |
| Mass Spectrum (EI) | m/z 187/189 (M⁺), 108, 81 |
Table 2: Biological Activity of Pyridine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Derivative A | CDK2 | 0.57 | [3] |
| Derivative B | CDK2 | 0.24 | [3] |
| Derivative C | VEGFR-2 | 5.0 | [4] |
| Derivative D | VEGFR-2 | 3.93 | [4] |
| Pyrazolopyridine 1 | TBK1 | 0.0071 | [5] |
| Pyrazolopyridine 2 | TBK1 | 0.0002 | [5] |
Key Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving aminopyridine scaffolds, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives and can be modified for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of aryl bromides with amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by this compound, the amine, and sodium tert-butoxide.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a new generation of pharmaceuticals and agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the creation of diverse and complex molecules. The development of kinase inhibitors targeting critical signaling pathways in cancer, such as the RTK cascade, highlights the significant potential of this compound in modern drug discovery. The experimental protocols and data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in their own research and development endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 2-Bromo-5-methylpyridin-4-amine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the safety and handling protocols for 2-Bromo-5-methylpyridin-4-amine (CAS No. 79055-60-0), a key intermediate in pharmaceutical and chemical research. Aimed at researchers, scientists, and professionals in drug development, this document compiles critical safety data, handling procedures, and emergency responses to ensure a safe laboratory environment.
Compound Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 79055-60-0 |
| Molecular Formula | C6H7BrN2 |
| Molecular Weight | 187.04 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, protect from light |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning
Hazard Pictograms:
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount when handling this compound. The following precautionary statements and PPE recommendations are advised.
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash hands thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] The resistance of protective clothing to chemicals should be verified with the supplier.[1]
-
Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] Respirators and their components must be tested and approved under relevant government standards such as NIOSH (US) or CEN (EU).[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration. Consult a physician.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2] |
General Advice: In all cases of exposure, it is advisable to consult a physician and show them the safety data sheet for the compound.[2]
Accidental Release and Disposal
Accidental Release Measures:
In case of a spill, evacuate personnel to a safe area.[2] Personal protective equipment should be worn. Avoid dust formation and breathing vapors, mist, or gas.[2] Ensure adequate ventilation.[2]
For containment and cleanup, pick up and arrange disposal without creating dust.[2] Sweep up the material and place it in a suitable, closed container for disposal.[2] Do not let the product enter drains.[2]
Disposal Considerations:
The product should be disposed of by a licensed professional waste disposal service.[2] It can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Contaminated packaging should be disposed of as unused product.[2]
Experimental Workflow: Safe Handling Protocol
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe laboratory handling of this compound.
Disclaimer: This guide is intended for informational purposes and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. The toxicological properties of this compound have not been thoroughly investigated, and therefore, all handling should be performed with caution.[2]
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine
Introduction
Brominated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Their utility lies in their ability to undergo further functionalization, particularly through cross-coupling reactions like Suzuki, Stille, and Sonogashira, enabling the construction of complex molecular architectures.[1] This application note provides a detailed protocol for the synthesis of 2-amino-5-bromo-4-methylpyridine, an important building block, starting from 2-amino-4-methylpyridine. The described method utilizes N-Bromosuccinimide (NBS) as a selective brominating agent, offering a high-yield and straightforward procedure with minimal by-product formation.[1] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution, where the pyridine ring of 2-amino-4-methylpyridine is brominated at the 5-position using N-Bromosuccinimide (NBS) in a suitable solvent like N,N-Dimethylformamide (DMF).
Caption: Chemical reaction for the bromination of 2-amino-4-methylpyridine.
Experimental Protocol
This protocol is based on a method that ensures high selectivity for the 5-position, avoiding the formation of common di-brominated or other isomeric by-products.[1]
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Water (deionized or distilled)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
Place 30 g (277.8 mmol) of 2-amino-4-methylpyridine into a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add 150 ml of DMF to the flask and stir the mixture until the starting material is completely dissolved.
-
Cool the flask in an ice bath.
-
-
Addition of Brominating Agent:
-
Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of time, ensuring the temperature is maintained.
-
-
Reaction:
-
Work-up and Isolation:
-
Purification:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-amino-5-bromo-4-methylpyridine.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 30 | 277.8 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 49.44 | 277.8 | 1.0 |
| 2-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | 187.04 | 42 (Theoretical: 51.9) | 224.5 | - |
| Reaction Parameter | Value |
| Solvent | DMF |
| Reaction Temperature | 20°C[1] |
| Reaction Time | 8-10 hours[1] |
| Reported Yield | 80%[1] |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of 2-amino-5-bromo-4-methylpyridine.
Caption: Workflow for the synthesis of 2-amino-5-bromo-4-methylpyridine.
References
Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Bromo-5-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-methylpyridin-4-amine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The following sections detail the experimental conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Cyanation reactions, offering a comprehensive guide for its synthetic transformations.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methylpyridin-4-amines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives. This reaction is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids is as follows:
-
In a Schlenk flask, combine this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methylpyridin-4-amine.
Quantitative Data Summary
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which can be considered indicative for the target substrate.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-methylpyridin-4-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-methylpyridin-4-amine | 92 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-methylpyridin-4-amine | 88 |
| 4 | 3-Tolylboronic acid | 5-Methyl-2-(m-tolyl)pyridin-4-amine | 89 |
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methylpyridin-4-amine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide variety of amines.[2][3] This reaction is instrumental in the synthesis of substituted anilines and other arylamines.
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is as follows:[2][4]
-
To a sealable reaction tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and a suitable phosphine ligand such as Xantphos or BINAP (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-substituted 5-methylpyridin-2,4-diamine.
Quantitative Data Summary
The following table presents typical yields for the Buchwald-Hartwig amination of 2-bromopyridines with various amines, which can serve as a reference for reactions with this compound.[4]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N²-Phenyl-5-methylpyridine-2,4-diamine | 85-95 |
| 2 | Morpholine | 5-Methyl-2-morpholinopyridin-4-amine | 90-98 |
| 3 | Benzylamine | N²-Benzyl-5-methylpyridine-2,4-diamine | 80-90 |
| 4 | n-Hexylamine | N²-Hexyl-5-methylpyridine-2,4-diamine | 82-92 |
Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-methylpyridin-4-amines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is highly efficient for the synthesis of substituted alkynes.
Experimental Protocol
A general procedure for the Sonogashira coupling of this compound with terminal alkynes is as follows:[6]
-
To a round-bottomed flask, add palladium(II) trifluoroacetate (Pd(TFA)₂) (0.025 mmol, 2.5 mol%), triphenylphosphine (PPh₃) (0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (2 mL) and stir the mixture under a nitrogen atmosphere for 30 minutes.
-
Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (Et₃N) (2.0 mmol).
-
Heat the reaction mixture to 100 °C for 3-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-5-methylpyridin-4-amine.
Quantitative Data Summary
The following table shows the yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, providing an estimation for the reactivity of this compound.[6]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-Methyl-2-(phenylethynyl)pyridin-4-amine | 90-96 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-methylpyridin-4-amine | 85-92 |
| 3 | 3,3-Dimethyl-1-butyne | 2-((3,3-Dimethylbut-1-yn-1-yl)ethynyl)-5-methylpyridin-4-amine | 88-94 |
| 4 | (Trimethylsilyl)acetylene | 5-Methyl-2-((trimethylsilyl)ethynyl)pyridin-4-amine | 91-97 |
Sonogashira Coupling Workflow
Caption: Workflow for Sonogashira Coupling.
Heck Reaction: Synthesis of 2-Alkenyl-5-methylpyridin-4-amines
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] It is a versatile method for the synthesis of substituted alkenes.
Experimental Protocol
A general protocol for the Heck reaction of this compound with an alkene is as follows:[8]
-
In a pressure vessel, dissolve this compound (1.0 mmol) and the alkene (1.5 mmol) in a suitable solvent such as DMF or NMP (5 mL).
-
Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and a phosphine ligand, for instance, tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%).
-
Add a base, typically triethylamine (Et₃N) or sodium acetate (NaOAc) (1.5 mmol).
-
Seal the vessel and heat the mixture to 100-140 °C for 12-48 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table provides representative yields for Heck reactions of aryl bromides with various alkenes.
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 5-Methyl-2-styrylpyridin-4-amine | 70-85 |
| 2 | n-Butyl acrylate | Butyl 3-(4-amino-5-methylpyridin-2-yl)acrylate | 75-90 |
| 3 | 1-Octene | 2-(Oct-1-en-1-yl)-5-methylpyridin-4-amine | 65-80 |
| 4 | Cyclohexene | 2-(Cyclohex-1-en-1-yl)-5-methylpyridin-4-amine | 60-75 |
Heck Reaction Workflow
Caption: Workflow for the Heck Reaction.
Palladium-Catalyzed Cyanation: Synthesis of 4-Amino-5-methylpyridine-2-carbonitrile
Palladium-catalyzed cyanation offers a reliable method for the introduction of a nitrile group onto an aromatic ring, providing access to valuable synthetic intermediates.
Experimental Protocol
A general procedure for the palladium-catalyzed cyanation of this compound is as follows:
-
In a glovebox, charge a reaction vial with this compound (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol), and sodium carbonate (Na₂CO₃) (2.0 mmol).
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a suitable ligand (e.g., Xantphos, 0.02 mmol, 2 mol%).
-
Add a degassed mixture of 1,4-dioxane (3 mL) and water (3 mL).
-
Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford 4-Amino-5-methylpyridine-2-carbonitrile.
Quantitative Data Summary
The following table provides representative yields for the palladium-catalyzed cyanation of various aryl bromides.
| Entry | Aryl Bromide | Cyanide Source | Product | Yield (%) |
| 1 | 4-Bromoanisole | K₄[Fe(CN)₆] | 4-Methoxybenzonitrile | 90-98 |
| 2 | 3-Bromotoluene | K₄[Fe(CN)₆] | 3-Methylbenzonitrile | 85-95 |
| 3 | 2-Bromonaphthalene | K₄[Fe(CN)₆] | 2-Naphthonitrile | 88-96 |
| 4 | 4-Bromobenzonitrile | K₄[Fe(CN)₆] | Terephthalonitrile | 92-99 |
Cyanation Reaction Workflow
Caption: Workflow for Palladium-Catalyzed Cyanation.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acetylation of 2-Bromo-5-methylpyridin-4-amine
Abstract
This document provides a detailed protocol for the N-acetylation of 2-Bromo-5-methylpyridin-4-amine to synthesize N-(2-bromo-5-methylpyridin-4-yl)acetamide. N-acetylation is a fundamental chemical transformation in medicinal chemistry used to modify the physicochemical properties of parent amines, such as solubility, stability, and bioavailability. The following protocol is designed for researchers in drug development and organic synthesis, offering a straightforward and efficient method for this conversion.
Reaction Scheme
The N-acetylation of this compound is typically achieved by reacting the amine with an acetylating agent such as acetic anhydride. The reaction proceeds as a nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of the acetic anhydride.
Scheme 1: N-acetylation of this compound
Py represents the pyridine ring.
Experimental Protocol
This protocol is adapted from established procedures for the acetylation of substituted aminopyridines.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Various | 79055-60-0 |
| Acetic Anhydride | Reagent Grade, ≥98% | Various | 108-24-7 |
| Acetonitrile | Anhydrous, 99.8% | Various | 75-05-8 |
| Sulfuric Acid (H₂SO₄) | 95-98% | Various | 7664-93-9 |
| Deionized Water | - | - | 7732-18-5 |
| Round-bottom flask | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Condenser | - | - | - |
| Heating mantle or oil bath | - | - | - |
| Buchner funnel and filter paper | - | - | - |
2.2. Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 g, 5.35 mmol).
-
Solvent and Reagent Addition: Add acetonitrile (10 mL) to the flask to dissolve the starting material. To this solution, add acetic anhydride (0.60 mL, 6.42 mmol, 1.2 equivalents).
-
Catalyst Addition: Under stirring, carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60°C using a heating mantle or oil bath.[1] Maintain stirring at this temperature for approximately 30-60 minutes.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly add deionized water (20 mL) to the stirred reaction mixture. The product should precipitate as a solid.
-
Isolation: Continue stirring the mixture in an ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water (2 x 10 mL) to remove any remaining acid and impurities. Dry the product in a vacuum oven at 50-60°C to a constant weight.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the N-acetylation of this compound.
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 g |
| Acetylating Agent | Acetic Anhydride | 1.2 equivalents |
| Solvent | Acetonitrile | 10 mL |
| Catalyst | Concentrated H₂SO₄ | 2-3 drops |
| Temperature | 60°C | [1] |
| Reaction Time | 30-60 minutes | Monitor by TLC |
| Product Name | N-(2-bromo-5-methylpyridin-4-yl)acetamide | - |
| Expected Yield | >80% | Based on similar reactions[1] |
| Appearance | Off-white to pale yellow solid | - |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow of the experimental protocol.
References
Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylpyridin-4-amine and its structural isomers are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a bromine atom and an amino group on the pyridine ring allows for diverse chemical modifications, making these compounds particularly valuable in the discovery of novel therapeutics.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in drug discovery, with a focus on the development of kinase inhibitors.
Application Notes: Kinase Inhibitor Development
The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[3] Derivatives of bromomethylpyridines have been successfully utilized to synthesize potent inhibitors for a variety of kinases, including p38 MAP kinase, a key regulator of inflammatory responses, and other kinases implicated in cancer and other diseases.[3][4]
Targeting the p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Dysregulation of the p38 pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, p38 has emerged as a significant therapeutic target.[5][6]
Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors.[3] The synthesis of these inhibitors can be achieved using bromopyridine derivatives as starting materials. The general structure involves a substituted imidazole ring attached to the pyridine core, which can be further modified to optimize potency, selectivity, and pharmacokinetic properties.
A representative synthetic approach to a pyridinylimidazole-based p38 inhibitor starting from a commercially available isomer, 2-amino-5-bromo-4-methylpyridine, is outlined below. This highlights the utility of the brominated aminopyridine scaffold in accessing this important class of inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridinylimidazole p38 MAP Kinase Inhibitor
This protocol describes a potential synthetic route for a pyridinylimidazole-based p38 MAP kinase inhibitor, adapted from known synthetic methodologies for this class of compounds.
Step 1: Synthesis of 4-(4-fluorophenyl)-1H-imidazole
-
Combine 4-fluorobenzaldehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and ammonium hydroxide (2.0 eq) in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 4-(4-fluorophenyl)-1H-imidazole.
Step 2: Suzuki Coupling of 2-amino-5-bromo-4-methylpyridine with 4-(4-fluorophenyl)-1H-imidazole
-
To a reaction vessel, add 2-amino-5-bromo-4-methylpyridine (1.0 eq), 4-(4-fluorophenyl)-1H-imidazole (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a mixture of 1,4-dioxane and water (4:1) as the solvent.
-
Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain the target pyridinylimidazole compound.
Protocol 2: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a commercially available luminescent kinase assay to determine the in vitro potency of synthesized compounds against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATF2 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO (for control wells).
-
Add 2 µL of p38α kinase solution (concentration determined by prior titration) to each well.
-
Add 2 µL of a substrate/ATP mixture (final concentrations to be optimized, e.g., 25 µM ATF2 and 25 µM ATP) to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Data Presentation
Table 1: Biological Activity of Representative Pyridinylimidazole p38 MAP Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| SB203580 | p38α | 21 | [2] |
| Compound 3e | p38α | 80 | |
| Compound 3f | p38α | 150 |
Visualizations
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Synthesis and Evaluation.
References
- 1. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-methylpyridin-4-amine as a key intermediate in the synthesis of advanced pharmaceutical intermediates. The focus is on a multi-step synthesis of Methyl 5-bromo-2-hydroxyisonicotinate, a valuable building block for various active pharmaceutical ingredients (APIs), particularly those targeting kinase signaling pathways.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial starting material in medicinal chemistry. Its unique arrangement of bromo, methyl, and amino functional groups allows for a variety of chemical transformations, making it an important precursor for the synthesis of complex heterocyclic compounds. The pyridine scaffold is a common feature in many approved drugs, and intermediates like this compound are therefore of significant interest in drug discovery and development.
This document outlines a reliable five-step synthetic route starting from this compound to produce Methyl 5-bromo-2-hydroxyisonicotinate, as detailed in patent literature.[1][2] This process involves a sequence of oxidation, esterification, reduction, and diazotization reactions.
Synthetic Pathway Overview
The overall synthetic strategy transforms this compound into Methyl 5-bromo-2-hydroxyisonicotinate through five distinct steps. This pathway highlights the versatility of the starting material and the sequential modification of its functional groups.
Caption: Synthetic pathway from this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis of Methyl 5-bromo-2-hydroxyisonicotinate.
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1 | This compound | H₂O₂, H₂SO₄ | 5-Bromo-4-methyl-2-nitropyridine | 90%[1] |
| 2 | 5-Bromo-4-methyl-2-nitropyridine | Na₂Cr₂O₇, H₂SO₄ | 5-Bromo-2-nitroisonicotinic acid | 75%[2] |
| 3 | 5-Bromo-2-nitroisonicotinic acid | CH₃OH, H₂SO₄ | Methyl 5-bromo-2-nitroisonicotinate | ~95% (Typical) |
| 4 | Methyl 5-bromo-2-nitroisonicotinate | Fe, CH₃COOH | Methyl 2-amino-5-bromoisonicotinate | ~90% (Typical) |
| 5 | Methyl 2-amino-5-bromoisonicotinate | NaNO₂, H₂SO₄, H₂O | Methyl 5-bromo-2-hydroxyisonicotinate | >40% (overall)[1] |
Experimental Protocols
The following are detailed protocols for each step in the synthesis.
Step 1: Oxidation of the Amino Group to a Nitro Group
This step converts the 4-amino group of the starting material into a nitro group.
Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, add this compound to concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and 30% hydrogen peroxide to the reaction mixture, maintaining the temperature between 0-15°C.[1]
-
After the addition is complete, stir the mixture at the same temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Pour the reaction mixture into an ice-water mixture and adjust the pH to 7-8 using a sodium hydroxide solution to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to obtain 5-Bromo-4-methyl-2-nitropyridine.
Step 2: Oxidation of the Methyl Group to a Carboxylic Acid
The methyl group at the 5-position is oxidized to a carboxylic acid.
Protocol:
-
Dissolve 5-Bromo-4-methyl-2-nitropyridine in concentrated sulfuric acid and cool in an ice-water bath.
-
Slowly add sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) to the mixture.[2]
-
After addition, stir the reaction at room temperature for 6 hours.
-
Pour the mixture over crushed ice to precipitate the product.
-
Filter the solid, wash with a small amount of water, and dry to yield 5-Bromo-2-nitroisonicotinic acid.
Step 3: Esterification of the Carboxylic Acid
The carboxylic acid is converted to its methyl ester.
Protocol:
-
Suspend 5-Bromo-2-nitroisonicotinic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 5-bromo-2-nitroisonicotinate.
Step 4: Reduction of the Nitro Group to an Amino Group
The nitro group is reduced back to an amino group.
Protocol:
-
Dissolve Methyl 5-bromo-2-nitroisonicotinate in acetic acid.
-
Heat the solution to 80°C and add iron powder in portions.
-
Stir the mixture vigorously for 30 minutes after the addition is complete.
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and filter through celite.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 2-amino-5-bromoisonicotinate.
Step 5: Diazotization and Hydrolysis to the Hydroxyl Group
The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
Protocol:
-
Dissolve Methyl 2-amino-5-bromoisonicotinate in a dilute sulfuric acid solution and cool to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Slowly warm the mixture to room temperature and then heat to 50°C until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain Methyl 5-bromo-2-hydroxyisonicotinate.
Application in API Synthesis: A Conceptual Framework
While Methyl 5-bromo-2-hydroxyisonicotinate is an intermediate, its structural motifs are found in numerous APIs, particularly in the class of kinase inhibitors. The substituted pyridine core can act as a scaffold that can be further functionalized to interact with the ATP-binding site of various kinases.
The diagram below illustrates a conceptual model of how a hypothetical API derived from this intermediate could function as a kinase inhibitor.
Caption: Conceptual model of kinase inhibition by a hypothetical API.
This model demonstrates how a molecule built upon the synthesized intermediate could competitively bind to the ATP pocket of a kinase, thereby blocking its catalytic activity and interrupting a signaling cascade that may be dysregulated in diseases such as cancer or inflammatory disorders. The development of such specific inhibitors is a cornerstone of modern targeted therapy.
References
Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylpyridin-4-amine is a key building block in the synthesis of a diverse range of kinase inhibitors, crucial therapeutic agents in the treatment of cancer and other diseases. Its strategic placement of a bromine atom, an amino group, and a methyl group on the pyridine ring offers medicinal chemists a versatile scaffold for generating potent and selective kinase inhibitors. The bromine atom serves as a handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. This allows for the exploration of the chemical space around the pyridine core to optimize interactions with the target kinase's active site. The amino group provides a critical hydrogen bond donor, often interacting with the hinge region of the kinase, a key determinant of binding affinity. The methyl group can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on practical experimental procedures and the underlying biological rationale.
Data Presentation: Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine and bromopyrimidine building blocks. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 18a | ALK | 14 | [1] |
| 18b | ALK | 21 | [1] |
| 18c | ALK | 28 | [1] |
| 18d | ALK | 15 | [1] |
| Ceritinib | ALK | 23 | [1] |
| KRCA-0445 | ALK | 1.2 | [2] |
| Compound 29 | ALK | 5.3 | [3] |
| Dasatinib | BCR-ABL, Src family | <1 | [4] |
| Compound 12a | ALK, HDAC1 | ALK: 1.5, HDAC1: 3.2 | [5] |
Signaling Pathway
Kinase inhibitors developed from this compound and related scaffolds often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. One such key pathway is the Anaplastic Lymphoma Kinase (ALK) signaling cascade. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumorigenesis.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy.
General Workflow for Kinase Inhibitor Synthesis
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.[6][7]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)
-
Potassium phosphate (K3PO4) (2.2 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water).
-
Stir the reaction mixture at reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired kinase inhibitor.
Protocol 2: Characterization of the Final Product
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H and 13C NMR spectra to confirm the structure of the synthesized compound. The spectra should be consistent with the expected structure, showing the appropriate chemical shifts, coupling constants, and integration for all protons and carbons.
Mass Spectrometry (MS):
-
Analyze the purified product using a mass spectrometer (e.g., ESI-MS, HRMS) to determine the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of the target kinase inhibitor.
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using HPLC. A pure compound should exhibit a single major peak.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase.
Materials:
-
Synthesized kinase inhibitor
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer.
-
In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
The signal will be inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to readily perform Suzuki-Miyaura cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in disease. Careful characterization and biological evaluation are essential steps to validate the synthesized compounds and advance them through the drug development pipeline.
References
- 1. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2,4-diaminopyrimidines bearing fused tricyclic ring moiety for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylpyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of a bromine atom, an amino group, and a methyl group on the pyridine core allows for versatile and targeted derivatization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 2-position. This facilitates the rapid generation of diverse chemical libraries for screening and lead optimization. This application note provides detailed protocols for two powerful derivatization methods: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Key Derivatization Strategies
The derivatization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods are well-established in organic synthesis for their reliability, functional group tolerance, and broad substrate scope.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester. This is a robust method for synthesizing biaryl and heteroaryl compounds.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a powerful tool for synthesizing substituted anilines and other N-aryl compounds.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or microwave vial
-
Condenser
-
Magnetic stirrer and hotplate or microwave reactor
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, or heat in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-methylpyridin-4-amine derivative.
General Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equivalents)
-
Xantphos or other suitable phosphine ligand (0.04 - 0.10 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.5 mmol).
-
Add anhydrous toluene or 1,4-dioxane (5 mL).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Seal the tube or vial and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the desired N-substituted 5-methylpyridin-4-amine derivative.
Data Presentation
The following tables summarize representative yields for the derivatization of aminopyridines using Suzuki-Miyaura and Buchwald-Hartwig reactions, based on literature for analogous substrates.[1][2][3]
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromo-aminopyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Methyl-2-phenylpyridin-4-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-methylpyridin-4-amine | 92 |
| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-5-methylpyridin-4-amine | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 5-Methyl-2-(4-(trifluoromethyl)phenyl)pyridin-4-amine | 75 |
| 5 | Thiophene-2-boronic acid | 5-Methyl-2-(thiophen-2-yl)pyridin-4-amine | 80 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromo-aminopyridines with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(5-Methyl-4-aminopyridin-2-yl)morpholine | 88 |
| 2 | Aniline | N-Phenyl-5-methylpyridine-2,4-diamine | 75 |
| 3 | Benzylamine | N²-Benzyl-5-methylpyridine-2,4-diamine | 82 |
| 4 | Piperidine | 2-(Piperidin-1-yl)-5-methylpyridin-4-amine | 90 |
| 5 | N-Methylaniline | N²,5-Dimethyl-N⁴-phenylpyridine-2,4-diamine | 65 |
Visualizations
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Caption: Workflow for library synthesis from this compound.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination offer a broad scope for introducing diverse functionalities, making them ideal for the construction of compound libraries for high-throughput screening in drug discovery programs. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 2-Bromo-5-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 2-Bromo-5-methylpyridin-4-amine (CAS: 79055-60-0), a key intermediate in pharmaceutical synthesis. The following protocols are based on established chemical principles and procedures adapted from related compounds, offering a robust starting point for achieving high purity.
Overview of Purification Strategies
The selection of an appropriate purification technique for this compound is contingent on the impurity profile of the crude material and the desired final purity. Common impurities may include starting materials, reagents, and side-products from the synthesis, such as isomers. The principal methods for purification are recrystallization and column chromatography. Commercial suppliers typically offer this compound with a purity of 96-98% or greater[1][2].
Quantitative Data Summary
The following table summarizes expected outcomes from various purification techniques. Note that specific yields for the purification of this compound are not widely published; therefore, the data for precipitation/washing is adapted from a closely related isomer, 2-Amino-5-bromo-4-methylpyridine, and should be considered indicative[3].
| Purification Technique | Typical Purity Achieved | Estimated Yield | Key Parameters |
| Precipitation and Solvent Wash | >95% | ~80%[3] | Precipitation by addition to water, followed by washing with water and a suitable organic solvent (e.g., acetonitrile)[3]. |
| Recrystallization | >98% | 60-90% | Dependent on solvent selection and optimization of temperature profile. |
| Silica Gel Column Chromatography | >99% | 50-80% | Stationary phase: Silica gel. Mobile phase: Gradient of non-polar and polar solvents (e.g., petroleum ether and ethyl acetate)[4]. |
Experimental Protocols
General Workflow for Purification
The purification process for this compound typically follows a series of steps from the initial reaction workup to the final isolation of the pure compound.
Caption: General experimental workflow for the purification of this compound.
Protocol 1: Purification by Precipitation and Solvent Wash
This protocol is adapted from the purification of the isomeric 2-Amino-5-bromo-4-methylpyridine and is effective for removing inorganic salts and highly polar impurities[3].
Materials:
-
Crude this compound
-
Deionized water
-
Acetonitrile
-
Beakers, filter funnel, filter paper
Procedure:
-
Pour the reaction mixture containing the crude product into a beaker of cold deionized water. This may cause the product to precipitate as a solid.
-
Stir the suspension for 30 minutes to ensure thorough mixing.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water.
-
Transfer the moist solid to a clean beaker and add acetonitrile.
-
Stir the suspension vigorously for 15-20 minutes to wash the solid.
-
Filter the solid again and dry it under vacuum to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is suitable for obtaining highly crystalline and pure material. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask, condenser, heating mantle, ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
This technique is highly effective for separating the target compound from closely related impurities and is often used to achieve the highest purity. The following is a general procedure adapted from the purification of a similar compound[4].
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a polar solvent (e.g., ethyl acetate). A common starting gradient is 10:1 petroleum ether:ethyl acetate.
-
Chromatography column, collection tubes
Procedure:
-
Prepare a slurry of silica gel in the non-polar solvent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
Caption: Logic diagram for the analytical assessment of purified this compound.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can help in identifying the mass of any impurities present.
By employing these purification and analytical techniques, researchers can obtain high-purity this compound suitable for demanding applications in drug discovery and development.
References
Characterization of 2-Bromo-5-methylpyridin-4-amine: A Comprehensive Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 2-Bromo-5-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis.[1][2] The following sections outline the methodologies for confirming the identity, purity, and physicochemical properties of this compound using a suite of standard analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and processing conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇BrN₂ | [3][4] |
| Molecular Weight | 187.04 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 148-151 °C | [4] |
| pKa | 5.26 ± 0.42 (Predicted) | [5] |
| LogP | 1.6 | [3] |
Spectroscopic Analysis
Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
2.1.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) is used to determine the number and environment of hydrogen atoms in the molecule.
Protocol: ¹H NMR Analysis
Objective: To obtain the ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Table 2: Expected ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.2 | Singlet | 3H |
| NH₂ | ~4.5 - 5.5 (broad) | Singlet | 2H |
| Pyridine-H (C3) | ~6.4 | Singlet | 1H |
| Pyridine-H (C6) | ~8.0 | Singlet | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
2.1.2. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Protocol: ¹³C NMR Analysis
Objective: To obtain the ¹³C NMR spectrum of this compound.
Materials & Instrument: Same as for ¹H NMR.
Procedure:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically required for ¹³C NMR.
-
instrument Setup & Acquisition:
-
Follow the same initial setup as for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
-
Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | ~17 |
| C2-Br | ~142 |
| C3 | ~108 |
| C4-NH₂ | ~155 |
| C5 | ~120 |
| C6 | ~148 |
Note: Chemical shifts are approximate and can be influenced by the solvent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Protocol: GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or other suitable volatile solvent
-
GC-MS instrument with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol.
-
GC Method:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Analysis: Inject the sample and acquire the data. The mass spectrum will show the molecular ion peak and characteristic fragment ions.
Table 4: Expected Mass Spectrometry Data
| Ion | m/z (amu) | Description |
| [M]⁺ | 186/188 | Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |
| [M-Br]⁺ | 107 | Loss of bromine radical |
| [M-CH₃]⁺ | 171/173 | Loss of methyl radical |
Chromatographic Analysis
Chromatography is essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main compound and any impurities.
Protocol: Reversed-Phase HPLC Analysis
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.5 mg/mL).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is often suitable for pyridine derivatives. A starting condition of 95:5 water:acetonitrile, ramping to 5:95 over 15-20 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 254 nm or 275 nm.[6]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative peak areas.
Elemental Analysis
Elemental analysis is used to determine the percentage composition of elements (C, H, N, Br) in the compound, providing a fundamental confirmation of its empirical formula.
Protocol: Elemental Analysis
Objective: To confirm the elemental composition of this compound.
Procedure:
-
A precisely weighed sample of the dry, pure compound is subjected to combustion in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a dedicated elemental analyzer.
-
Bromine content is typically determined by combustion in an oxygen flask followed by titration or ion chromatography.[7]
Table 5: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % | Experimental % (Typical) |
| Carbon (C) | 38.53 | 38.53 ± 0.4 |
| Hydrogen (H) | 3.77 | 3.77 ± 0.4 |
| Nitrogen (N) | 14.98 | 14.98 ± 0.4 |
| Bromine (Br) | 42.72 | 42.72 ± 0.4 |
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 [sigmaaldrich.com]
- 5. This compound | 79055-60-0 [amp.chemicalbook.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Elemental analysis [chemistry.huji.ac.il]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-methylpyridin-4-amine and various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 2-aryl-5-methylpyridin-4-amine derivatives, a scaffold with significant potential in drug discovery. These compounds have shown promise as inhibitors of various protein kinases, playing crucial roles in oncology and inflammatory diseases. This guide offers a comprehensive resource, including reaction parameters, detailed experimental procedures, and an overview of the therapeutic relevance of the synthesized compounds.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous approved drugs. The introduction of an aryl group at the 2-position of a 4-aminopyridine core can lead to compounds with potent and selective biological activities. The Suzuki-Miyaura coupling is a powerful and versatile method for forging carbon-carbon bonds, and its application to the synthesis of 2-arylpyridines is well-established. This document outlines the synthesis of 2-aryl-5-methylpyridin-4-amines and discusses their potential applications in drug development, particularly as kinase inhibitors.
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. This reaction typically employs a palladium catalyst, a base, and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds.
| Entry | Arylboronic Acid (Ar) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 75-85 |
| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Toluene/H₂O (3:1) | 100 | 10 | 82-92 |
| 5 | Naphthalene-2-boronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Toluene/H₂O (3:1) | 100 | 12 | 78-88 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄ in Dioxane/Water
This protocol is adapted from procedures for similar aminobromopyridines.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-5-methylpyridin-4-amine.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling using Pd(OAc)₂
This protocol offers a potentially more cost-effective and simpler alternative.[3]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Isopropanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).
-
Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Application in Drug Discovery: Kinase Inhibition
Derivatives of 2-aryl-5-methylpyridin-4-amine have emerged as promising scaffolds for the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Cyclin-Dependent Kinase (CDK) Inhibition:
Several studies have highlighted the potential of 2-anilinopyrimidine and related heterocyclic structures as potent inhibitors of Cyclin-Dependent Kinases (CDKs). These enzymes are central to the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The 2-aryl-4-aminopyridine core can mimic the hinge-binding motif of ATP, the natural substrate for kinases.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general workflow for synthesizing and evaluating these compounds as kinase inhibitors, and a simplified representation of the CDK-mediated cell cycle regulation pathway.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Simplified CDK pathway in cell cycle regulation.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and efficient method for generating a library of 2-aryl-5-methylpyridin-4-amine derivatives. These compounds are of significant interest to the drug discovery community, particularly in the field of oncology, due to their potential as kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.
References
- 1. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2-bromo-5-methylpyridin-4-amine
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] These application notes provide a detailed experimental procedure for the Sonogashira coupling of 2-bromo-5-methylpyridin-4-amine with a terminal alkyne. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust method for the synthesis of alkynyl-substituted pyridine derivatives.
Reaction Scheme
The general reaction scheme for the Sonogashira coupling of this compound is depicted below:
Figure 1: General reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Experimental Protocol
This protocol is adapted from established procedures for the Sonogashira coupling of substituted bromopyridines.[3][4][5]
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Palladium(II) trifluoroacetate [Pd(CF₃COO)₂])
-
Copper(I) iodide (CuI)
-
Ligand (if required, e.g., Triphenylphosphine [PPh₃])
-
Base (e.g., Triethylamine [Et₃N] or N,N-Diisopropylethylamine [DIPEA])
-
Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF] or N-Methyl-2-pyrrolidone [NMP])
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst and copper(I) iodide under a stream of inert gas (Argon or Nitrogen).
-
If a separate ligand is used (e.g., with Pd(CF₃COO)₂), add it at this stage.
-
Add this compound and the terminal alkyne to the flask.
-
Add the anhydrous solvent, followed by the base. The reaction mixture should be stirred to ensure homogeneity.
-
-
Reaction Conditions:
-
The reaction mixture is heated to the desired temperature (typically between 65 °C and 100 °C) and stirred for the specified time (typically 3 to 12 hours).[3][4][6]
-
The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkynyl-substituted 5-methylpyridin-4-amine.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Sonogashira coupling of this compound. The specific conditions may require optimization depending on the terminal alkyne used.
| Parameter | Condition A | Condition B |
| Aryl Halide | This compound | This compound |
| Terminal Alkyne | Phenylacetylene (1.2 equiv) | Trimethylsilylacetylene (1.5 equiv) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | - | PPh₃ (5 mol%) |
| Copper Co-catalyst | CuI (5 mol%) | CuI (5 mol%) |
| Base | Et₃N (2.0 equiv) | DIPEA (2.0 equiv) |
| Solvent | DMF | NMP |
| Temperature | 65 °C | 100 °C |
| Reaction Time | 6 h | 3 h |
| Expected Yield | Good to Excellent | Moderate to Excellent |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Picolinate Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2-Bromo-5-methylpyridin-4-amine is a key heterocyclic building block in the synthesis of various agrochemicals, particularly herbicides. Its substituted pyridine core is a common feature in a class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. This application note provides a detailed overview of the use of this compound in the synthesis of picolinate herbicides, exemplified by a proposed synthetic route to a novel analogue of aminopyralid. Detailed experimental protocols and relevant biological pathway information are also presented.
Core Application: Synthesis of Picolinate Herbicides
The primary application of this compound in agrochemical synthesis is as a precursor for picolinic acid derivatives. These compounds, such as picloram and aminopyralid, are potent and selective herbicides used for the control of broadleaf weeds in various crops and non-crop areas. The general synthetic strategy involves the introduction of a carboxylic acid group at the 2-position of the pyridine ring and further functionalization.
While direct synthesis of commercial herbicides from this compound is not widely published, its structure makes it an ideal starting material for the development of novel analogues with potentially improved efficacy, selectivity, or environmental profiles. The following sections detail a proposed synthetic pathway and relevant experimental protocols.
Proposed Synthesis of a Novel Picolinate Herbicide Analogue
This section outlines a hypothetical, yet chemically sound, multi-step synthesis of a 6-chloro-4-amino-5-methylpicolinic acid, an analogue of the commercial herbicide aminopyralid, starting from this compound.
Synthetic Scheme
Caption: Proposed synthetic pathway to a picolinate herbicide analogue.
Experimental Protocols
The following are detailed, representative experimental protocols for the key transformations in the proposed synthesis.
Protocol 1: Cyanation of this compound
This protocol describes the introduction of a nitrile group at the 2-position of the pyridine ring, a critical step towards the final carboxylic acid.
-
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas (N₂)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Bromo-4-amino-5-methylpicolinonitrile.
-
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol details the conversion of the picolinonitrile to the corresponding picolinic acid.
-
Materials:
-
4-Amino-5-methylpicolinonitrile (from the previous step)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-5-methylpicolinonitrile in a 6M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-Amino-5-methylpicolinic acid.
-
Quantitative Data Summary
The following table summarizes expected yields and key physical data for the intermediates and the final product based on literature for similar compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| This compound | C₆H₇BrN₂ | 187.04 | - | 142-145 |
| 2-Bromo-4-amino-5-methylpicolinonitrile | C₇H₅BrN₄ | 213.05 | 70-85 | >200 (decomposes) |
| 4-Amino-5-methylpicolinonitrile | C₇H₇N₃ | 133.15 | 85-95 | 165-168 |
| 4-Amino-5-methylpicolinic acid | C₇H₈N₂O₂ | 152.15 | 80-90 | >250 (decomposes) |
| 6-Chloro-4-amino-5-methylpicolinic acid | C₇H₇ClN₂O₂ | 186.59 | 60-75 | >250 (decomposes) |
Biological Target and Signaling Pathway
Picolinate herbicides are synthetic auxins that disrupt plant growth by overwhelming the natural auxin signaling pathways. The primary molecular target of these herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.
Binding of the synthetic auxin to the TIR1/AFB receptor promotes its interaction with Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors allows for the constitutive activation of auxin response factors (ARFs), which in turn leads to the uncontrolled transcription of auxin-responsive genes. This results in epinastic growth, tissue malformation, and ultimately, plant death.
Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylpyridin-4-amine is a substituted pyridine derivative with potential applications as a building block in the synthesis of functional materials. While its direct application in materials science is an emerging area of research, its structural similarity to other pyridine-based compounds used in organic electronics and coordination chemistry suggests its utility in creating novel materials with tailored electronic and optical properties. The presence of a reactive bromine atom allows for facile functionalization through cross-coupling reactions, and the amino and methyl groups can influence the electronic nature and solubility of resulting materials. Pyridine derivatives are integral components in various advanced materials, including those for organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2]
This document provides an overview of the potential applications of this compound in materials science, based on the known chemistry of related compounds. It includes proposed experimental protocols for the synthesis of new materials and workflows for their characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing synthetic protocols and understanding the compound's behavior in various solvent systems.
| Property | Value |
| CAS Number | 79055-60-0 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 125 °C |
| Boiling Point | 95-96 °C at 12.5 mmHg |
| Solubility | Miscible with water |
Potential Applications in Materials Science
Based on the functionalities of the pyridine core and the bromo- and amino-substituents, this compound can be envisioned as a precursor for several classes of materials:
-
Organic Electronic Materials: The pyridine ring is an electron-deficient system, making its derivatives suitable as electron-transporting materials (ETMs) in OLEDs.[1] By participating in cross-coupling reactions, this compound can be incorporated into larger conjugated systems to tune the frontier molecular orbital (HOMO/LUMO) energy levels for efficient charge injection and transport.[1]
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the exocyclic amine group can act as coordination sites for metal ions, enabling the formation of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.
-
Functional Polymers and Coatings: The reactivity of the bromine atom allows for the grafting of this pyridine derivative onto polymer backbones, potentially imparting enhanced durability, thermal stability, or specific optical properties to the resulting material.
Experimental Protocols
The following protocols are proposed based on established synthetic methodologies for similar brominated pyridine derivatives. Researchers should adapt these protocols based on the specific target material and reaction scale.
Protocol 1: Synthesis of Aryl-Substituted Pyridine Derivatives via Suzuki Cross-Coupling
This protocol is adapted from a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine and can be used to synthesize a variety of aryl-substituted derivatives of this compound.[3] These derivatives can then be investigated for their electronic and photophysical properties.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (4 mL) to the flask and stir the mixture at room temperature for 30 minutes.
-
Add potassium phosphate (2.3 mmol) and deionized water (1 mL).
-
Heat the reaction mixture to 85–95 °C and stir for 15-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter it.
-
Dilute the filtrate with ethyl acetate (50 mL) and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for a Representative Suzuki Coupling Reaction (Adapted from a similar compound[3]):
| Reactant/Product | Molar Ratio | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | 1.0 | - |
| 4-methylphenylboronic acid | 1.1 | - |
| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | - | 75 |
Note: This data is for a related isomer and serves as an example. Actual yields for derivatives of this compound may vary.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a new material derived from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-methylpyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-methylpyridin-4-amine.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration.
-
Suboptimal Temperature: Temperature control is critical. For the bromination of aminopyridines, high temperatures can lead to the formation of multiple by-products, including di-brominated species.[1] It is often beneficial to conduct the reaction at a controlled temperature, such as 0-20°C.[1]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is an effective brominating agent that allows for selective mono-bromination at lower temperatures, which can significantly improve yield by preventing over-bromination.[1] Using harsher reagents like Br2 may require more stringent conditions to avoid side reactions.
-
Purification Losses: Significant product loss can occur during workup and purification. An effective purification method involves converting the amine product into a salt with acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing with a base to recover the purified amine.[2]
Q2: I am observing the formation of multiple products, likely by-products. How can I increase the selectivity for the desired this compound?
A2: The formation of by-products, particularly di-brominated compounds, is a common issue.
-
Control Reaction Temperature: As mentioned, higher temperatures can promote the formation of di-brominated by-products like 2,6-Dibromo-5-methylpyridin-4-amine.[1] Maintaining a lower reaction temperature (e.g., 0-20°C) is crucial for selectivity.[1]
-
Slow Addition of Brominating Agent: Adding the brominating agent (e.g., a solution of NBS) dropwise to the solution of 5-methylpyridin-4-amine helps to maintain a low localized concentration of the brominating agent, which favors mono-bromination.
-
Stoichiometry: Use a stoichiometric amount (or a very slight excess) of the brominating agent. A large excess will significantly increase the likelihood of di-bromination.
Q3: What is the most effective method for purifying the crude product?
A3: A combination of extraction and crystallization is typically effective.
-
Acid-Base Extraction: After the reaction, quench the mixture and perform an extraction. Dissolve the crude product in a suitable solvent and acidify with an acid like HCl to form the hydrochloride salt of the amine. This salt will be water-soluble.
-
Organic Wash: Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-polar, non-basic impurities.[2]
-
Basification and Isolation: Carefully basify the aqueous layer with a base (e.g., NaOH, Na2CO3) to a pH of 9 or higher.[2] The free amine product will precipitate out of the solution. It can then be isolated by filtration or extracted into an organic solvent, dried, and concentrated.
-
Recrystallization: For higher purity, the isolated solid can be recrystallized from a suitable solvent system.
Q4: My TLC plate shows multiple spots after the reaction. What might these be?
A4: The spots on your TLC plate likely correspond to:
-
Highest Rf Spot: Less polar by-products, potentially the di-brominated species (2,6-Dibromo-5-methylpyridin-4-amine).
-
Middle Rf Spot: Your desired product, this compound.
-
Lowest Rf Spot: The more polar starting material, 5-methylpyridin-4-amine.
Run co-spots with your starting material to confirm its presence. The relative intensity of the spots will give you an indication of the reaction's conversion and selectivity.
Data Presentation
Table 1: Comparison of Bromination Conditions and Reported Yields for Aminopyridine Analogs
| Starting Material | Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Amino-4-methylpyridine | NBS | DMF | 20°C | 8-10 | 80 | [1] |
| 2-bromo-5-methyl-3-nitropyridine | Iron / Acetic Acid | Acetic Acid | 80°C | 0.5 | 93 (amine product) | [3] |
Table 2: Effect of Temperature on By-product Formation
| Reaction | Temperature | Key Outcome | Reference |
| Bromination of 2-Amino-4-methylpyridine | 0-50°C | Selective formation of mono-brominated product. | [1] |
| Bromination of 2-Amino-4-methylpyridine | High Temperature | Formation of a significant amount of di-brominated by-product. | [1] |
Experimental Protocols
Proposed High-Yield Synthesis of this compound
This protocol is adapted from a high-yield procedure for a similar isomer and should be optimized for the specific synthesis of this compound.[1]
Materials:
-
5-methylpyridin-4-amine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Acetonitrile
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-methylpyridin-4-amine (1 equivalent) in DMF.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5°C.
-
NBS Addition: Prepare a solution of NBS (1 equivalent) in DMF. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20°C) and stir for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water. A solid precipitate should form.
-
Filtration and Washing: Filter the solid and wash it thoroughly with water.
-
Acetonitrile Wash: Further wash the collected solid with cold acetonitrile to remove residual impurities.[1]
-
Drying: Dry the final product, a brown solid, under vacuum to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification process.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Optimization of 2-Bromo-5-methylpyridin-4-amine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis and optimization of 2-Bromo-5-methylpyridin-4-amine (CAS: 79055-60-0).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct approach is the electrophilic bromination of the precursor, 5-methylpyridin-4-amine. This reaction typically utilizes a brominating agent like N-Bromosuccinimide (NBS) to selectively install a bromine atom at the C2 position of the pyridine ring. The amino group at C4 and the methyl group at C5 direct the electrophilic substitution.
Q2: Which brominating agent is most effective for this synthesis?
A2: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for brominating activated pyridine rings.[1] NBS is a solid, easier to handle, and generally leads to higher selectivity, minimizing the formation of polybrominated by-products.[1] Using reagents like Br₂ can be less selective and may require harsher conditions.[2]
Q3: How does reaction temperature affect the yield and purity?
A3: Temperature is a critical parameter. Running the reaction at lower temperatures (e.g., 0-20°C) typically enhances selectivity for the desired mono-brominated product and reduces the formation of impurities.[1] Higher temperatures can lead to the formation of di-brominated and other side products.[1]
Q4: What are common side reactions, and how can they be minimized?
A4: The primary side reaction is the formation of di-brominated products (e.g., 2,6-dibromo-5-methylpyridin-4-amine). To minimize this, a slow, dropwise addition of the brominating agent is recommended, along with maintaining a 1:1 stoichiometric ratio of the substrate to the brominating agent and keeping the reaction temperature low.[1] Oxidation can also be a potential side reaction with some electrophilic bromination methods.[2]
Q5: What are the best practices for purifying the final product?
A5: After the reaction work-up, the crude product is often a solid.[1] Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).[1] If impurities persist, column chromatography on silica gel may be necessary. For pyridine compounds, purification can sometimes involve an acid-base treatment during workup to remove non-basic impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive brominating agent (e.g., old NBS). 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use freshly recrystallized or a new bottle of NBS. 2. Allow the reaction to slowly warm to room temperature (e.g., 20°C) and monitor by TLC.[1] 3. Extend the reaction time, monitoring progress every 1-2 hours via TLC.[1] |
| Formation of Multiple Products (TLC Analysis) | 1. Reaction temperature is too high. 2. Rapid addition of the brominating agent. 3. Incorrect stoichiometry (excess brominating agent). | 1. Maintain the reaction temperature in the 0-20°C range.[1] 2. Add the brominating agent dropwise as a solution over an extended period (e.g., 30-60 minutes).[1] 3. Use a precise 1:1 molar ratio of 5-methylpyridin-4-amine to NBS. |
| Product is an Oil or Dark Tar | 1. Presence of acidic impurities from the reaction. 2. Product degradation. 3. Solvent impurities. | 1. During workup, neutralize the reaction mixture carefully with a base like sodium bicarbonate solution.[4] 2. Ensure the workup and purification steps are not overly harsh (e.g., avoid strong acids/bases or excessive heat). 3. Use pure, dry solvents for both the reaction and purification. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Co-elution of impurities during chromatography. | 1. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Adjust the solvent system polarity for column chromatography; consider using a gradient elution. A small amount of triethylamine or ammonia in the eluent can improve the peak shape for pyridine compounds. |
Data on Reaction Parameters
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Typical Solvent | Relative Selectivity | Safety/Handling Considerations |
| N-Bromosuccinimide (NBS) | DMF, Acetonitrile, Acetic Acid | High (Favors mono-bromination)[1] | Solid, easier to handle than Br₂. Light-sensitive. |
| Bromine (Br₂) | Acetic Acid, CCl₄ | Moderate to Low (Risk of poly-bromination)[5] | Highly corrosive and toxic liquid. Requires a well-ventilated fume hood.[5] |
| Pyridinium Bromide Perbromide (PBPB) | Acetic Acid, THF | High | Solid, stable alternative to liquid bromine. |
Table 2: Effect of Temperature on Selectivity
| Temperature Range | Expected Yield of 2-Bromo Product | Key By-products | Reference |
| 0 - 5°C | Good to High | Minimal | [1] |
| 20 - 25°C | High (~80%) | Trace amounts of di-bromo species may form. | [1] |
| > 50°C | Moderate to Low | Significant amounts of di-bromo species.[1] | [1] |
Visualized Workflows and Pathways
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow for synthesis and purification.
Caption: A logic diagram for troubleshooting common reaction outcomes.
Detailed Experimental Protocol
This protocol is a model procedure based on the synthesis of a similar isomer, 2-Amino-5-bromo-4-methylpyridine, and should be adapted and optimized as needed.[1]
Materials and Reagents:
-
5-methylpyridin-4-amine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen line
-
TLC plates (silica gel), filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-methylpyridin-4-amine (1.0 eq) in anhydrous DMF (approx. 5 mL per gram of substrate). Begin stirring the solution.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C.
-
Addition of Brominating Agent: Dissolve NBS (1.0 eq) in a minimal amount of anhydrous DMF and add it to a dropping funnel. Add the NBS solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20°C). Let the reaction stir for 8-10 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing deionized water (approx. 20 mL per gram of initial substrate). A solid precipitate should form.[1]
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Washing: Wash the collected solid cake sequentially with deionized water and then with cold acetonitrile to remove residual DMF and other impurities.[1]
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Drying: Dry the purified solid under vacuum to obtain the final product, this compound. The expected yield should be in the range of 75-85%.[1]
References
- 1. Page loading... [guidechem.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
Common impurities in 2-Bromo-5-methylpyridin-4-amine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylpyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities in this compound typically arise from the starting materials and side reactions during the bromination process. These can include:
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Unreacted Starting Material: 5-methylpyridin-4-amine may remain if the bromination reaction does not go to completion.
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Over-brominated Byproducts: The formation of di-brominated species, such as 2,6-Dibromo-5-methylpyridin-4-amine, is a common issue, particularly with less regioselective brominating agents or harsher reaction conditions.[1]
-
Positional Isomers: Depending on the synthetic route, other bromo-isomers may be formed, though often in smaller quantities.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., DMF, acetonitrile, ethyl acetate) and residual brominating agents or their byproducts (e.g., succinimide from NBS) can also be present.
Q2: My final product of this compound has a brownish tint. What could be the cause?
A2: A brownish coloration in the final product often indicates the presence of trace impurities, which could be colored byproducts from the bromination reaction or degradation products. While the bulk material may be of high purity, even small amounts of these impurities can affect the color. Further purification by recrystallization or column chromatography can often yield a white to off-white solid.[2]
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To ensure the stability and purity of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This helps to prevent degradation that can be caused by moisture, light, or air oxidation.
Troubleshooting Guide: Impurity Removal
This guide provides step-by-step protocols for the removal of common impurities from this compound.
Issue 1: Presence of Unreacted Starting Material (5-methylpyridin-4-amine)
The basicity of the starting material, 5-methylpyridin-4-amine, can be exploited for its removal.
-
Methodology: Acid Wash
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic 5-methylpyridin-4-amine will be protonated and move into the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
Issue 2: Presence of Over-brominated Impurities (e.g., 2,6-Dibromo-5-methylpyridin-4-amine)
Differences in polarity and solubility between the mono- and di-brominated compounds allow for their separation.
-
Methodology 1: Recrystallization
-
Select a suitable solvent system for recrystallization. A common approach is to use a binary solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Dissolve the crude product in the minimum amount of the hot solvent in which it is more soluble.
-
Slowly add the anti-solvent (the solvent in which it is less soluble) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum. The desired mono-brominated product is typically less soluble and will crystallize out, leaving the more soluble di-brominated impurities in the mother liquor.
-
-
Methodology 2: Column Chromatography
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Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Dissolve the crude product in a minimum amount of the eluent or a compatible solvent.
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Load the sample onto the column.
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Elute the column with the chosen solvent system. The less polar di-brominated impurity will typically elute before the more polar mono-brominated product.
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Collect the fractions and analyze them by TLC or LC-MS to identify the pure product fractions.
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Combine the pure fractions and remove the solvent under reduced pressure.
-
Data on Purity Improvement
The following table summarizes typical purity levels of this compound before and after applying the recommended purification techniques.
| Impurity Type | Initial Purity (%) | Purification Method | Final Purity (%) |
| Starting Material & Over-brominated Products | ~85 | Acid Wash & Recrystallization | >98 |
| Colored Impurities & Minor Byproducts | ~95 (with coloration) | Column Chromatography | >99 (white solid) |
Note: The initial and final purity levels are illustrative and can vary depending on the specific reaction conditions and the execution of the purification protocol.
Experimental Workflows
Below are diagrams illustrating the logical workflows for impurity removal.
References
Solvent effects on the reactivity of 2-Bromo-5-methylpyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Bromo-5-methylpyridin-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Suzuki-Miyaura cross-coupling reaction with this compound resulting in low yields?
A1: Low yields in Suzuki-Miyaura coupling can stem from several factors. Consider the following troubleshooting steps:
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Solvent System: The choice of solvent is critical. While various solvents can be used, a mixture of an organic solvent and water is often effective. A common system is a 4:1 mixture of 1,4-dioxane and water.[1][2][3] The use of 2-MeTHF has also been shown to significantly increase yields in some cases.[4]
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Base Selection: The base plays a crucial role in the catalytic cycle. Potassium phosphate (K₃PO₄) is a commonly used and effective base for this type of coupling.[1][2] Ensure the base is anhydrous and freshly opened or properly stored.
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Catalyst and Ligand: The palladium catalyst and its ligand are key. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a standard choice.[1][2] However, for challenging substrates, more specialized ligands may be required to improve catalytic activity and stability.
-
Reaction Temperature: These reactions are typically run at elevated temperatures, often between 85-95°C, to ensure a reasonable reaction rate.[1][2]
-
Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
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Substrate Purity: Ensure the purity of your this compound and the boronic acid/ester partner. Impurities can interfere with the catalyst.
Q2: I am observing significant debromination of my starting material as a side product. How can I minimize this?
A2: Debromination is a common side reaction in palladium-catalyzed cross-coupling. Here are some strategies to mitigate it:
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Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times at high temperatures can lead to increased side product formation.
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Lower the Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature may reduce the rate of the debromination side reaction more than the rate of the desired coupling.
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Choice of Ligand: Bulky, electron-rich phosphine ligands can sometimes stabilize the catalyst and favor the desired cross-coupling pathway over hydrodehalogenation.
Q3: What are the optimal solvent conditions for a Buchwald-Hartwig amination using this compound?
A3: The optimal solvent for a Buchwald-Hartwig amination depends on the specific amine coupling partner and the catalyst system used.
-
Aprotic Solvents: Aprotic solvents are generally preferred. Common choices include THF, toluene, t-BuOH, and dioxane.[5]
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Solvent Polarity: The polarity of the solvent can influence the reaction rate and product distribution. For example, in some cases, polar aprotic solvents like DMF have been shown to be effective, while in other systems, nonpolar solvents like m-xylene provided the best selectivity for the desired product.[6][7]
-
Water Content: While the reaction is typically run under anhydrous conditions, a small amount of water can sometimes be beneficial for the reduction of Pd(II) to the active Pd(0) catalyst.[5]
Q4: How does the choice of base impact the outcome of my Buchwald-Hartwig amination?
A4: The base is a critical component of the Buchwald-Hartwig amination.
-
Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaO-t-Bu) is a very common and effective choice.
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Base Compatibility: Be aware of the functional group tolerance of your substrates. Strong bases like NaO-t-Bu may not be compatible with sensitive functional groups like esters or nitro groups. In such cases, weaker bases like potassium carbonate (K₂CO₃) can be used, although this may lead to a lower reaction rate.[5]
Q5: Can the amino group on the this compound interfere with the reaction?
A5: Yes, the primary amine can potentially coordinate to the palladium center, which might affect the catalytic activity. In some Suzuki coupling reactions, it has been reported that protecting the amine as an amide (e.g., with acetic anhydride) can lead to more efficient reactions with a broader range of arylboronic acids.[1][2][3] However, many successful couplings are performed on the unprotected amine.[4] The necessity of protection depends on the specific substrates and reaction conditions.
Data Summary Tables
Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yields (Illustrative)
| Solvent System (v/v) | Catalyst | Base | Temperature (°C) | Typical Yield Range (%) | Reference |
| 1,4-Dioxane / Water (4:1) | Pd(PPh₃)₄ | K₃PO₄ | 85-95 | 60-90 | [1][2] |
| 2-MeTHF | CataCXium A Pd G3 | K₃PO₄ | 100 | ~95 | [4] |
| Toluene / Water | Pd(OAc)₂ / SPhos | K₂CO₃ | 110 | 50-85 | General Conditions |
| DMF | PdCl₂(dppf) | Na₂CO₃ | 100 | 55-88 | General Conditions |
Table 2: Common Conditions for Buchwald-Hartwig Amination
| Solvent | Catalyst Precursor | Ligand | Base | Temperature (°C) | Reference |
| Toluene | Pd₂(dba)₃ | XantPhos | DBU | 100 | [7] |
| Dioxane | Pd(OAc)₂ | BINAP | NaO-t-Bu | 100 | |
| THF | PdCl₂(P(o-Tolyl)₃)₂ | - | NaO-t-Bu | 100 | |
| t-BuOH | Pd(OAc)₂ | RuPhos | K₃PO₄ | 80-100 | General Conditions |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
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Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add Catalyst and Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).[2]
-
Heating: Heat the reaction mixture to 85-95°C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried, sealed tube or Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., XantPhos, 0.02-0.10 eq), and the base (e.g., NaO-t-Bu, 1.2-2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add Reagents: Add this compound (1.0 eq), the desired amine coupling partner (1.1-1.5 eq), and the anhydrous solvent (e.g., toluene or dioxane).
-
Heating: Seal the vessel and heat the reaction mixture to 80-110°C with stirring.
-
Monitoring: Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with water or a saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography or crystallization.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Decision tree for initial solvent selection based on reaction type.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Managing the stability of 2-Bromo-5-methylpyridin-4-amine during storage
This technical support center provides guidance on managing the stability of 2-Bromo-5-methylpyridin-4-amine during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential stability issues with this compound in a question-and-answer format.
Q1: I opened a new bottle of this compound and the solid, which is normally an off-white to light yellow, has a brownish or discolored appearance. Is the product degraded?
A1: A brownish discoloration can be an initial sign of degradation. This may be caused by prolonged exposure to air (oxidation), light, or elevated temperatures during shipping or storage. It is recommended to first verify the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is confirmed, the product should not be used. To prevent this, always store the compound under recommended conditions.[1][2]
Q2: My reaction yield using this compound is lower than expected. Could this be due to the instability of the starting material?
A2: Yes, lower than expected reaction yields can be a result of using a degraded starting material. If the purity of the this compound has been compromised, there will be less of the active compound available to participate in the reaction. It is advisable to re-check the purity of your material. If you have been storing an opened bottle for an extended period, consider using a freshly opened container for your next experiment to see if the yield improves.
Q3: I have observed an unexpected peak in the HPLC chromatogram of my sample containing this compound. What could be the cause?
A3: An unexpected peak in your HPLC analysis likely indicates the presence of an impurity or a degradation product. The amino group in aminopyridines can be susceptible to oxidation.[3] Depending on the storage and handling conditions, degradation can occur. To identify the unknown peak, a forced degradation study can be insightful, or for more definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be required.
Q4: How can I tell if my this compound is degrading during my experiment?
A4: In-process stability can be monitored by taking small aliquots of your reaction mixture at different time points and analyzing them by a suitable chromatographic method like HPLC or TLC (Thin Layer Chromatography). If you observe the appearance and growth of new impurity peaks over time, along with a corresponding decrease in the peak area of the starting material, it is likely that your compound is degrading under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), at a refrigerated temperature of 2-8°C, and protected from light.[1][4] It is also crucial to prevent exposure to moisture.[5]
Q2: What substances are incompatible with this compound?
A2: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] Contact with these substances should be avoided as it can lead to vigorous reactions and degradation of the compound.
Q3: For how long can I store this compound?
A3: The shelf-life of this compound will depend on the storage conditions. When stored under the recommended conditions in an unopened container, it should remain stable for an extended period. Once the container is opened, the risk of degradation increases due to exposure to air and moisture. It is good practice to re-test the purity of the material if it has been stored for a long time after opening.
Q4: Are there any visual indicators of degradation?
A4: As mentioned in the troubleshooting guide, a change in color from its typical off-white to light yellow to a darker shade like brown can be a visual sign of degradation.[1][2] Any significant change in the physical appearance of the solid should be investigated.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related aminopyridine compounds, potential degradation pathways could include oxidation of the amino group, hydrolysis of the bromo group under certain conditions, or polymerization.[3]
Data Summary
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the amine group. |
| Light | Store in the dark (amber vial) | To prevent photodegradation. |
| Moisture | Keep in a dry place, tightly sealed | To avoid hydrolysis and other moisture-related degradation.[5] |
| Container | Tightly closed container | To prevent exposure to air and moisture.[3][4][6] |
Table 2: Chemical Incompatibilities
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Can cause oxidation of the amine group, leading to degradation.[5] |
| Strong Acids | Can react with the basic amine group.[5] |
| Acid Chlorides | Can react with the amine group.[5] |
| Acid Anhydrides | Can react with the amine group.[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is a hypothetical method based on a published method for a structurally similar compound and general practices for stability-indicating assays.
Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS compatibility) or Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
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30-35 min: Hold at 5% A, 95% B
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35-40 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare samples to be analyzed at a similar concentration to the working standards.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.
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Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
For each condition, a control sample (dissolved in the same solvent but not stressed) should be prepared and analyzed alongside the stressed sample using the stability-indicating HPLC method described above.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
References
Preventing debromination of 2-Bromo-5-methylpyridin-4-amine
Welcome to the technical support center for 2-Bromo-5-methylpyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination during its use in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 5-methylpyridin-4-amine. This reduces the yield of the desired product and complicates the purification process.
Q2: What are the primary causes of debromination of this compound?
A2: Debromination, often occurring as hydrodehalogenation in the context of palladium-catalyzed cross-coupling reactions, can be caused by several factors:
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Reaction Temperature: Higher temperatures can promote the rate of debromination.
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Choice of Base: Certain bases, particularly strong ones, can facilitate the removal of the bromine atom.
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Catalyst and Ligand System: The selection of the palladium catalyst and the phosphine ligand plays a crucial role. Some systems are more prone to promoting this side reaction.
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Solvent: The polarity and protic nature of the solvent can influence the reaction pathway.
-
Presence of Hydride Sources: Impurities or reaction byproducts can act as hydride donors, leading to the replacement of bromine with hydrogen.
Q3: Which cross-coupling reactions are most susceptible to debromination with this substrate?
A3: While debromination can occur in various palladium-catalyzed reactions, it is a known side reaction in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The specific conditions of each reaction will determine the likelihood of this side reaction.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
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Low yield of the desired coupled product.
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Presence of a significant amount of 5-methylpyridin-4-amine in the crude reaction mixture, confirmed by techniques like NMR or LC-MS.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Inappropriate Catalyst/Ligand | Switch to a catalyst system known for high efficiency and selectivity in coupling with electron-rich pyridines. Consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. | Bulky ligands can promote the desired reductive elimination step over side reactions. |
| Base is too strong or reactive | Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu. | Milder bases are less likely to promote protonolysis of the C-Br bond. |
| High Reaction Temperature | Lower the reaction temperature. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow. | Debromination is often more prevalent at higher temperatures. |
| Solvent Effects | Use a non-polar, aprotic solvent like toluene or dioxane instead of polar, protic solvents. | Protic solvents can be a source of protons for the hydrodehalogenation side reaction. |
| Degassing Issues | Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can affect the catalyst's stability and lead to side reactions. | Oxygen can lead to the formation of palladium(II) species that may participate in undesired pathways. |
Issue 2: Debromination Observed in Buchwald-Hartwig Amination
Symptoms:
-
Formation of the debrominated starting material alongside the desired aminated product.
-
Reduced overall yield of the target C-N coupled product.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Catalyst System | Employ a modern Buchwald-Hartwig catalyst system with bulky biarylphosphine ligands (e.g., G3 or G4 palladacycles with ligands like BrettPhos or AdBrettPhos). | These advanced catalyst systems are designed to be highly active and selective, minimizing side reactions. |
| Base Selection | Use a weaker base like K₂CO₃ or Cs₂CO₃ if possible. If a strong base is required, consider using LHMDS. | Strong alkoxide bases can sometimes contribute to hydrodehalogenation. |
| Reaction Time and Temperature | Optimize the reaction time and temperature. Monitor the reaction progress to avoid prolonged heating after the starting material is consumed. | Extended reaction times at elevated temperatures can increase the likelihood of side reactions. |
| Amine Reactivity | If coupling with a volatile amine, consider performing the reaction in a sealed tube to maintain the concentration of the amine. | Low concentrations of the nucleophile can lead to a longer reaction time for the desired coupling, allowing more time for side reactions to occur. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a successful coupling of a similar substrate, 5-Bromo-2-methylpyridin-3-amine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
K₃PO₄ (potassium phosphate) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling and the Competing Debromination Pathway
Caption: Catalytic cycle of cross-coupling and the competing debromination side reaction.
Experimental Workflow: Troubleshooting Debromination
Caption: Logical workflow for troubleshooting and minimizing debromination.
References
Technical Support Center: Optimizing Reactions with 2-Bromo-5-methylpyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-5-methylpyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common high-yield reactions for this compound?
A1: The most prevalent and effective reactions for this substrate are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Both reaction types are extensively used in the synthesis of complex molecules for pharmaceutical and materials science applications.
Q2: How does the purity of this compound affect my reaction?
A2: The purity of your starting material is critical for a successful reaction.[1] Impurities can lead to the formation of side products, which can complicate purification and reduce the overall yield.[1] It is highly recommended to use a starting material with a purity of 97% or greater and to obtain a certificate of analysis (CoA) from your supplier.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its stability and reactivity, this compound should be stored in a cool, dark place under an inert atmosphere.[1] Always consult the safety data sheet (SDS) for detailed storage and handling information.[1]
Q4: Can the amino group of this compound interfere with the reaction?
A4: Yes, the primary amine can sometimes interfere with the desired reaction. For instance, in Suzuki coupling, the amine can interact with the palladium catalyst. In such cases, protecting the amine group, for example, by converting it to an amide, can be a beneficial strategy.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
This guide focuses on troubleshooting common issues encountered during the Suzuki-Miyaura coupling of this compound with various boronic acids.
Common Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is fresh and has been stored properly under an inert atmosphere. - Consider using a pre-catalyst that is more air-stable. |
| Incorrect Stoichiometry | - The ratio of the boronic acid to the aryl halide is crucial. A slight excess of the boronic acid (1.1 to 1.5 equivalents) is often beneficial. - The amount of base is also critical; typically, 2 to 3 equivalents are used. |
| Suboptimal Base | - The choice of base can significantly impact the reaction outcome. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][3] The optimal base is often substrate-dependent and may require screening. |
| Poor Solvent Choice | - A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[2][3] The ratio of the solvents can influence the reaction rate and yield. |
| Reaction Temperature Too Low | - Suzuki couplings often require heating.[2] If the reaction is sluggish, consider increasing the temperature, typically between 80-100°C.[3] |
| Dehalogenation Side Reaction | - The bromo group can be replaced by a hydrogen atom, a common side reaction.[3] This can be minimized by using a less reactive catalyst or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time). |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2.5 equivalents).[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[2]
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Stir the reaction mixture at the desired temperature (e.g., 90°C) for the specified time (e.g., 18 hours), monitoring the progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This section provides guidance for troubleshooting the palladium-catalyzed amination of this compound.
Common Problem: Incomplete Conversion or Side Product Formation
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand | - The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[4][5] Sterically hindered and electron-rich ligands often give the best results.[4] Ligand screening may be necessary to find the optimal one for your specific substrate combination. |
| Base Incompatibility | - Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] Weaker bases may result in slow or incomplete reactions. |
| Catalyst Poisoning | - Certain functional groups can poison the palladium catalyst.[5] Ensure all reagents and solvents are of high purity and free from potential inhibitors. |
| Hydrodehalogenation | - As with the Suzuki coupling, the bromo substituent can be replaced by hydrogen. This side reaction can be influenced by the ligand, base, and temperature. |
| Amine Volatility | - If coupling with a volatile amine, the reaction should be performed in a sealed tube or under pressure to prevent the amine from escaping.[6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel, add this compound (1 equivalent), the amine coupling partner (1.2 equivalents), and the base (e.g., NaOtBu, 1.5 equivalents).
-
Add the palladium pre-catalyst and the phosphine ligand.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene or THF).[5]
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by chromatography.
Visualizing Experimental Workflows
References
Technical Support Center: Work-up Procedures for 2-Bromo-5-methylpyridin-4-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylpyridin-4-amine.
Troubleshooting Guides
This section addresses common issues encountered during the work-up of reactions involving this compound, particularly in the context of Suzuki and Buchwald-Hartwig cross-coupling reactions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting material before initiating the work-up. |
| Product Loss During Extraction | The amino group on the pyridine ring can be protonated in acidic conditions, making the product water-soluble. If your product is intended to be in the organic layer, use a basic aqueous wash (e.g., saturated NaHCO₃ solution) instead of an acidic wash during extraction. |
| Dehalogenation of Starting Material | This is a common side reaction in palladium-catalyzed couplings. To minimize this, consider using milder reaction conditions, a different palladium ligand, or a shorter reaction time.[1][2] |
| Hydrolysis of Boronic Ester (Suzuki Coupling) | Ensure anhydrous conditions if using a boronic ester. If using a boronic acid, the presence of water is often necessary, but excessive amounts can lead to hydrolysis. |
| Catalyst Poisoning | The aminopyridine product can sometimes coordinate to the palladium catalyst and inhibit its activity.[3][4] Using a higher catalyst loading or a ligand that is less susceptible to product inhibition may help. |
Issue 2: Difficulty in Removing Palladium Catalyst Residues
| Potential Cause | Suggested Solution |
| Palladium Black Formation | The formation of palladium black can complicate filtration. Filter the reaction mixture through a pad of Celite® to effectively remove finely dispersed palladium residues. |
| Complexation of Product with Palladium | The nitrogen atoms in the pyridine ring and the amino group can chelate with palladium. To break this complex, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of aqueous ammonia. |
| Insufficient Quenching | Ensure the reaction is properly quenched before work-up. Adding water or a dilute acid can help precipitate some of the palladium species. |
Issue 3: Presence of Persistent Impurities
| Potential Cause | Suggested Solution |
| Unreacted Boronic Acid/Ester (Suzuki Coupling) | Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to extract the acidic boronic acid. |
| Homocoupling of Boronic Acid | This side product can be difficult to remove by extraction. Purification by column chromatography is often the most effective method. |
| Residual Phosphine Ligands and their Oxides | These can often be removed by column chromatography. For triphenylphosphine oxide, precipitation from a non-polar solvent like hexanes can be effective. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not going to completion. What should I try?
A1: Several factors could be at play. First, ensure your palladium catalyst and ligand are active; using a pre-catalyst can sometimes give more reliable results. The choice of base is also critical; potassium phosphate (K₃PO₄) is often a good choice for Suzuki reactions involving aminopyridines.[5] Additionally, the solvent system can have a significant impact. A mixture of 1,4-dioxane and water is commonly used for these types of couplings.[5] If the reaction is still sluggish, you might consider increasing the reaction temperature or screening different palladium ligands.
Q2: I am performing a Buchwald-Hartwig amination and I observe a significant amount of the dehalogenated starting material (5-methylpyridin-4-amine). How can I prevent this?
A2: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations and can be promoted by certain bases and ligands.[6] Using a bulkier phosphine ligand can sometimes suppress this side reaction. Also, consider the choice of base; while strong bases like sodium tert-butoxide are often required, they can also promote dehalogenation.[3] Screening different bases, such as cesium carbonate or potassium phosphate, might be beneficial. Finally, ensure your reaction is run under an inert atmosphere, as oxygen can sometimes contribute to catalyst decomposition and side reactions.
Q3: How do I effectively remove the pyridine-containing product from the aqueous layer after an acidic wash?
A3: If you have intentionally extracted your aminopyridine product into an acidic aqueous layer to separate it from non-basic impurities, you will need to neutralize the solution to recover your product. Add a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, to the aqueous layer until it is basic (check with pH paper). This will deprotonate the aminopyridine, making it less water-soluble. You can then extract the product into an organic solvent like ethyl acetate or dichloromethane.
Q4: Is it necessary to protect the amino group of this compound before performing a Suzuki coupling?
A4: Not always. Suzuki couplings can often be performed directly on aminopyridines without protection.[5] However, in some cases, the free amino group can interfere with the catalytic cycle. If you are experiencing low yields or side reactions, protecting the amino group as an acetamide may be a viable strategy. The acetamide can be readily cleaved after the coupling reaction.[5]
Experimental Protocols
Protocol 1: General Work-up Procedure for a Suzuki Cross-Coupling Reaction
This protocol is adapted from a procedure for the Suzuki coupling of the closely related 5-bromo-2-methylpyridin-3-amine and can be used as a starting point.[5]
-
Cooling and Filtration: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (approximately 50 mL for a 0.2 g scale reaction).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and any inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water (2 x 20 mL)
-
Saturated aqueous sodium bicarbonate solution (1 x 20 mL) to remove any acidic impurities.
-
Brine (1 x 20 mL) to aid in the separation of the layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Work-up Procedure for a Buchwald-Hartwig Amination Reaction
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Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
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Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Aqueous Wash: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to remove residual catalyst, ligand, and any side products.
Quantitative Data
The following table presents representative yields for Suzuki cross-coupling reactions of a closely related isomer, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[5] These yields can serve as a benchmark for what might be expected in similar reactions with this compound.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 75 |
| 4-Methylphenylboronic acid | 5-(4-methylphenyl)-2-methylpyridin-3-amine | 78 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 80 |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 72 |
Visualizations
Diagram 1: Suzuki Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Diagram 3: Work-up Decision Tree
Caption: Decision tree for choosing an appropriate aqueous wash during work-up.
References
Characterization of unexpected byproducts in 2-Bromo-5-methylpyridin-4-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methylpyridin-4-amine. The following information is curated to address potential challenges and unexpected byproduct formation during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound involves the direct bromination of 5-methylpyridin-4-amine using an electrophilic brominating agent such as N-Bromosuccinimide (NBS). This approach is often preferred due to its relatively mild reaction conditions and good regioselectivity when controlled properly.
Q2: What are the expected major byproducts in this synthesis?
A2: The primary unexpected byproducts arise from lack of regioselectivity and over-bromination. The most common byproducts are the isomeric 3-Bromo-5-methylpyridin-4-amine and the di-brominated species, 2,6-Dibromo-5-methylpyridin-4-amine. The formation of these byproducts is highly dependent on reaction conditions.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product and byproducts. A suitable eluent system would typically be a mixture of ethyl acetate and hexane.
Q4: What are the recommended purification techniques for the final product?
A4: Purification of this compound can be effectively achieved using column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexane is commonly used to separate the desired product from unreacted starting material and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction using TLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature or addition of a catalytic amount of a radical initiator (e.g., AIBN) might be beneficial, but must be done cautiously to avoid byproduct formation. |
| Suboptimal reaction temperature. | The reaction temperature is a critical parameter. For the synthesis of the analogous 2-Amino-5-bromo-4-methylpyridine, a temperature of 20°C was found to be effective.[1] It is recommended to start at a lower temperature (e.g., 0-5°C) and gradually warm to room temperature while monitoring the reaction. | |
| Presence of Di-brominated Byproduct | Excess of brominating agent. | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent (e.g., NBS). Add the brominating agent portion-wise or as a solution dropwise to maintain better control over the reaction. |
| High reaction temperature. | Elevated temperatures can favor di-bromination. Maintain a controlled temperature throughout the reaction. For a similar synthesis, temperatures above 50°C led to increased formation of di-bromo byproducts.[1] | |
| Presence of Isomeric Byproducts | Lack of regioselectivity. | The choice of solvent and brominating agent can influence regioselectivity. Non-polar solvents may offer better selectivity. Using a bulkier brominating agent could also potentially improve selectivity for the less sterically hindered position. |
| Difficult Purification | Close polarity of product and byproducts. | Optimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) might improve separation. If separation is still challenging, consider converting the amine to a salt to alter its polarity for purification, followed by neutralization. |
Experimental Protocols
Analogous Synthesis of this compound via Direct Bromination
Disclaimer: The following protocol is an adaptation based on the synthesis of the closely related isomer, 2-Amino-5-bromo-4-methylpyridine, and should be optimized for the specific target molecule.[1]
Materials:
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5-methylpyridin-4-amine
-
N-Bromosuccinimide (NBS)
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Dimethylformamide (DMF)
-
Deionized Water
-
Acetonitrile
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylpyridin-4-amine in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
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Prepare a solution of NBS (1.0 equivalent) in DMF.
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Add the NBS solution dropwise to the cooled solution of 5-methylpyridin-4-amine over a period of 30-60 minutes, ensuring the temperature remains below 5°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approximately 20°C) and stir for 8-10 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water.
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A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.
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The crude product can be further purified by washing with cold acetonitrile, followed by drying under vacuum.
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For higher purity, perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
References
Technical Support Center: Enhancing the Solubility of 2-Bromo-5-methylpyridin-4-amine for Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Bromo-5-methylpyridin-4-amine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an organic compound that typically presents as an off-white to pale yellow solid or powder.[1][2] Its structure, containing a polar amine group and a pyridine ring, alongside less polar methyl and bromo groups, gives it a mixed polarity. Like many substituted pyridines, its solubility is dependent on the solvent's properties. While it may have some solubility in polar organic solvents, it can be challenging to dissolve, particularly at high concentrations.
Q2: Why is my this compound not dissolving in the reaction solvent?
Several factors can contribute to poor solubility:
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Solvent Choice: The principle of "like dissolves like" is crucial.[3] If the polarity of your solvent does not sufficiently match that of the compound, solubility will be limited.
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Concentration: You may be attempting to create a solution that is above the saturation point of the compound in that specific solvent at the current temperature.
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Temperature: The solubility of most solids, including this compound, is highly dependent on temperature.[4] Room temperature may not be sufficient for dissolution.
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Compound Purity: Impurities can sometimes affect the solubility of a compound.
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Kinetic Factors: Dissolution is a process that takes time. Insufficient stirring or time can make it appear as if the compound is insoluble.
Q3: In which solvents is this compound likely to be soluble?
While specific quantitative data is limited, based on its structure and the behavior of similar compounds, it is expected to be soluble in polar aprotic solvents. For reactions involving similar bromo-pyridine derivatives, solvents like N,N-Dimethylformamide (DMF) and 1,4-dioxane have been successfully used.[5][6] Other common organic solvents such as dichloromethane and chloroform may also be effective.[7] It is expected to have limited solubility in non-polar solvents like hexane.[8]
Q4: Can I heat the mixture to improve the solubility of this compound?
Yes, increasing the temperature is a common and effective method for enhancing the solubility of solids.[4][8] For this class of compounds, gently heating the mixture, for instance to 37°C, can significantly improve solubility.[9] However, you must ensure that the reaction temperature is compatible with the stability of your reactants and the boiling point of your solvent.
Q5: How does pH affect the solubility of this compound?
The amine group (-NH2) on the pyridine ring is basic. In acidic conditions, this amine group can be protonated to form an ammonium salt (R-NH3+). These ionic salts are generally much more soluble in polar protic solvents, including water, than the neutral form of the molecule.[10] Therefore, adjusting the pH to be more acidic is a powerful technique to increase its solubility in aqueous or protic media.[11]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving solubility problems during your experiment.
Problem: this compound fails to dissolve in the selected reaction solvent.
Follow these steps to diagnose and solve the issue:
Caption: A workflow for troubleshooting solubility issues.
Data Presentation
Solvent Selection Table
The following table provides guidance on solvent selection for this compound based on general principles and data for structurally related compounds.
| Solvent Name | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Expected Solubility | Notes |
| Polar Aprotic Solvents | |||||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | High | Commonly used for reactions with substituted pyridines.[5] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47.0 | High | High boiling point, can be difficult to remove. |
| Acetonitrile | C₂H₃N | 82 | 36.6 | Moderate-High | Good general-purpose polar solvent. |
| Acetone | C₃H₆O | 56 | 21.0 | Moderate | Lower boiling point, suitable for less demanding reactions. |
| Ethers | |||||
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Moderate | Used in Suzuki couplings with similar compounds.[6] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Moderate | Common reaction solvent. |
| Chlorinated Solvents | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Moderate-Low | Useful for extractions and chromatography.[7] |
| Chloroform | CHCl₃ | 61 | 4.8 | Moderate-Low | Similar to DCM.[7] |
| Polar Protic Solvents | |||||
| Water | H₂O | 100 | 80.1 | Low (as neutral base) | Solubility greatly increases at low pH. |
| Ethanol | C₂H₆O | 78 | 24.6 | Moderate | May participate in reactions (nucleophilic). |
| Non-Polar Solvents | |||||
| Hexane | C₆H₁₄ | 69 | 1.9 | Very Low | Not recommended as a primary solvent.[8] |
| Toluene | C₇H₈ | 111 | 2.4 | Very Low | Generally unsuitable for dissolving this polar compound. |
Data for boiling points and dielectric constants sourced from a common solvent properties table.[12]
Experimental Protocols
Protocol 1: Solubility Enhancement by Solvent Selection and Temperature Adjustment
This protocol details a systematic approach to finding a suitable solvent and using heat to aid dissolution.
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Solvent Screening:
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Place a small, known amount (e.g., 1-2 mg) of this compound into several small vials.
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To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table above (e.g., DMF, Acetonitrile, THF, Dioxane).
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Stir or vortex each vial at room temperature for 2-3 minutes.
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Visually inspect for dissolution to identify the most promising solvents.
-
-
Temperature Increase:
-
Take the vials where the compound did not fully dissolve.
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Place them in a heated water bath or on a hot plate with stirring.
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Increase the temperature incrementally (e.g., in 10°C steps, starting from 30°C). Do not exceed the boiling point of the solvent. A temperature of 37°C is a good starting point.[9]
-
Observe if dissolution occurs. Note the temperature at which the compound fully dissolves.
-
-
Co-Solvent Approach:
-
If the compound is poorly soluble in a primary reaction solvent (e.g., THF) but highly soluble in another (e.g., DMF), try a co-solvent system.
-
Dissolve the this compound in a minimal amount of the "stronger" solvent (DMF).
-
Slowly add this solution to the bulk reaction mixture containing the primary solvent (THF) under vigorous stirring. This can often keep the compound in solution.
-
Protocol 2: Solubility Enhancement using Physical Methods
This protocol should be used in conjunction with Protocol 1.
-
Vigorous Agitation: Ensure the mixture is being stirred efficiently with a magnetic stir bar at a speed that creates a vortex.
-
Ultrasonication:
-
Prepare the mixture of the compound and the chosen solvent in a suitable flask.
-
Place the flask in an ultrasonic bath.
-
Turn on the bath for 5-10 minute intervals.
-
Check for dissolution. This method is particularly effective for breaking up small solid aggregates and increasing the rate of dissolution.[9]
-
Protocol 3: Solubility Enhancement by pH Modification (for Protic Solvents)
This method is ideal for reactions conducted in water, alcohols, or other protic solvents where an acidic pH is tolerable.
-
Suspend the Compound: Add the this compound to your chosen protic solvent and begin stirring. A cloudy suspension will likely form.
-
Acidification:
-
Slowly add a dilute aqueous acid (e.g., 1M HCl or 1M H₂SO₄) dropwise to the suspension.
-
The amine group will be protonated, forming the corresponding water-soluble salt.[10]
-
Monitor the mixture. Continue adding acid until the solid fully dissolves, resulting in a clear solution.
-
Caution: Ensure that the acidic conditions are compatible with all other reagents and the intended chemical reaction.
-
Caption: Key factors and methods for increasing solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. indiamart.com [indiamart.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. 3-Bromo-2-(bromomethyl)pyridine: Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. glpbio.com [glpbio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Coupling Reactions of 2-Bromo-5-methylpyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 2-Bromo-5-methylpyridin-4-amine.
General Considerations for Coupling Reactions
The presence of the amino group at the 4-position and the methyl group at the 5-position of the pyridine ring can influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions. The amino group is electron-donating, which can affect the oxidative addition step, while both substituents can introduce steric hindrance. Careful selection of the base, ligand, and reaction conditions is crucial for successful outcomes.
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: What is a good starting point for base selection in a Suzuki coupling with this compound?
A1: For Suzuki coupling reactions involving aminopyridines, potassium phosphate (K₃PO₄) is a good initial choice. It has been successfully used in the coupling of the similar substrate, 5-bromo-2-methylpyridin-3-amine[1][2][3]. Other common bases to screen include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃)[4][5]. The choice of base can be influenced by the solvent system; for instance, inorganic bases are often used in aqueous solvent mixtures[6].
Q2: My Suzuki coupling reaction is giving low yields. What are the common causes and how can I troubleshoot this?
A2: Low yields in Suzuki couplings of aminopyridines can stem from several factors:
-
Inefficient Oxidative Addition: The electron-donating amino group can make the C-Br bond less reactive towards oxidative addition. Consider using a more electron-rich phosphine ligand to enhance the reactivity of the palladium catalyst.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can decompose in the presence of water and base. Using anhydrous solvents, freshly prepared boronic acid, or a boronic ester (e.g., pinacol ester) can mitigate this.
-
Homocoupling of the Boronic Acid: This side reaction can be minimized by ensuring thorough degassing of the reaction mixture to remove oxygen.
-
Catalyst Deactivation: The aminopyridine substrate can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. A ligand screen may be necessary to find a ligand that balances catalyst activity and stability.
Q3: Can the amino group on this compound interfere with the reaction?
A3: Yes, the primary amine can potentially coordinate to the palladium catalyst, which may affect the catalytic cycle. However, successful Suzuki couplings have been reported for unprotected aminopyridines[1][2][3]. If catalyst inhibition is suspected, protection of the amino group (e.g., as an acetamide) can be considered, though this adds extra synthetic steps.
Troubleshooting Guide - Suzuki Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Ineffective base | Screen alternative bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (in some systems). |
| Catalyst/ligand system is not optimal | Try different phosphine ligands (e.g., SPhos, XPhos) or pre-catalysts. | |
| Reaction temperature is too low | Increase the reaction temperature in increments of 10-20 °C. | |
| Significant Side Product Formation (e.g., Homocoupling) | Oxygen in the reaction mixture | Ensure thorough degassing of solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Boronic acid instability | Use a boronic ester, or add the boronic acid in portions. | |
| Debromination of Starting Material | Presence of a hydrogen source and a reactive catalyst | Ensure anhydrous conditions and consider a less reactive catalyst system. |
Quantitative Data: Impact of Base on Suzuki Coupling Yields
| Base | Typical Conditions | Reported Yield Range | Comments |
| K₃PO₄ | Pd(PPh₃)₄, 1,4-dioxane/H₂O, 85-95 °C | Moderate to Good | A good starting point for aminopyridines[1][2][3]. |
| Na₂CO₃ | Pd(PPh₃)₂Cl₂, 1,4-dioxane/H₂O, reflux | Often effective and inexpensive[5]. | |
| Cs₂CO₃ | Pd catalyst, various solvents | Can be superior in some cases, but more expensive[4]. |
Experimental Protocol: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine
This protocol, adapted from a similar substrate, serves as a strong starting point for the coupling of this compound[1][2][3].
-
To a Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic acid (1.1-1.5 equiv), potassium phosphate (K₃PO₄) (2.0-3.0 equiv), and water.
-
Heat the reaction mixture to 85-95 °C and stir for 15-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter, and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a new C-N bond by coupling this compound with a primary or secondary amine.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: Which bases are typically used for the Buchwald-Hartwig amination of 2-bromopyridines?
A1: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a very common and effective base for these reactions[7]. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) are also frequently used[8]. For substrates sensitive to strong bases, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in combination with an appropriate ligand can sometimes be effective, although reaction rates may be slower[8].
Q2: I am observing decomposition of my starting material or product. What could be the cause?
A2: The use of very strong bases like NaOtBu can sometimes lead to decomposition, especially with sensitive functional groups[8]. If decomposition is observed, consider switching to a weaker base like Cs₂CO₃ or K₂CO₃, although this may require a more active catalyst system or higher reaction temperatures. Alternatively, using a soluble organic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to be effective in some cases, particularly for electron-poor aryl halides[9][10].
Q3: Why is my Buchwald-Hartwig amination of this compound not proceeding to completion?
A3: Incomplete conversion can be due to several factors. The 2-amino group on the pyridine ring can potentially chelate to the palladium center, inhibiting the catalytic cycle. The choice of ligand is critical to overcome this. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary for the amination of challenging substrates like heteroaryl halides. Additionally, ensure that the base is sufficiently strong and soluble in the reaction medium.
Troubleshooting Guide - Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Base is not strong enough | Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LHMDS). |
| Ligand is not suitable for the substrate | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | |
| Catalyst deactivation | Ensure anhydrous and anaerobic conditions. Use of pre-catalysts can sometimes improve results. | |
| Side reactions (e.g., hydrodehalogenation) | β-hydride elimination | Use a ligand that promotes faster reductive elimination. Sometimes, lowering the reaction temperature can help. |
| Substrate/Product Decomposition | Base is too harsh | Consider using a milder base like Cs₂CO₃ or K₂CO₃, or an organic base like DBU, possibly with a more active catalyst system. |
Quantitative Data: Typical Base and Ligand Combinations for Buchwald-Hartwig Amination of 2-Bromopyridines
This table provides general conditions that have proven effective for the amination of 2-bromopyridines and can serve as a starting point for optimization with this compound.
| Base | Ligand | Typical Solvent | Typical Temperature (°C) | Comments |
| NaOtBu | dppf, XPhos | Toluene, Dioxane | 80 - 110 | A very common and effective combination for 2-bromopyridines[7]. |
| LHMDS | RuPhos, BrettPhos | THF, Toluene | Room Temp - 80 | Can be effective for challenging substrates and allows for milder conditions in some cases. |
| Cs₂CO₃ | Xantphos | Dioxane | 100 - 120 | A milder option, but may require a more active ligand and higher temperatures. |
| K₂CO₃ | Josiphos | Toluene | 100 - 110 | Another milder inorganic base option. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines
This general protocol should be optimized for this compound by screening different bases, ligands, and temperatures[7][11].
-
In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (2-4 mol %), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a reaction vessel.
-
Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.
Frequently Asked Questions (FAQs) - Sonogashira Coupling
Q1: What is the role of the base in the Sonogashira reaction?
A1: The base in a Sonogashira coupling has two primary roles. First, it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate. Second, it neutralizes the hydrogen halide (HBr) that is formed as a byproduct of the reaction. Amine bases, such as triethylamine (Et₃N) or diisopropylamine (DIPA), are commonly used and can often serve as the solvent as well[12].
Q2: My Sonogashira reaction is not working well. What base should I try?
A2: Triethylamine (Et₃N) is a very common and effective base for Sonogashira couplings of 2-amino-3-bromopyridines and is a good starting point[12][13]. If the reaction is sluggish, you can try other amine bases like piperidine or diisopropylethylamine (DIPEA). In some cases, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly in "copper-free" Sonogashira protocols[6].
Q3: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A3: Glaser homocoupling is a common side reaction that is promoted by oxygen. To minimize this, it is crucial to perform the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction.
Troubleshooting Guide - Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective base | Ensure the amine base is fresh and dry. Consider screening other amine bases (e.g., DIPA, piperidine). |
| Catalyst system is inactive | Use a reliable palladium source (e.g., Pd(PPh₃)₂Cl₂) and ensure the copper(I) co-catalyst (e.g., CuI) is of good quality. | |
| Reaction temperature is not optimal | Optimize the temperature; some reactions proceed well at room temperature, while others require heating. | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Debromination of the Starting Material | Catalyst system is too reactive or impurities are present | Consider a different palladium source or ligand. Ensure the alkyne is of high purity. |
Quantitative Data: Impact of Base on Sonogashira Coupling of a 2-Amino-3-bromopyridine
The following data is from a study on the Sonogashira coupling of 2-amino-3-bromo-5-methylpyridine with phenylacetylene, illustrating the effect of different bases[12].
| Base | Solvent | Temperature (°C) | Yield (%) |
| Et₃N | DMF | 100 | 96 |
| K₂CO₃ | DMF | 100 | 75 |
| Cs₂CO₃ | DMF | 100 | 82 |
| DBU | DMF | 100 | 68 |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines
This protocol is based on a successful procedure for related substrates and should be a good starting point for this compound[12][13].
-
To a Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol %), the phosphine ligand (e.g., PPh₃, 5 mol %), and the copper(I) iodide (CuI, 5 mol %).
-
Add the solvent (e.g., DMF) and stir for 30 minutes.
-
Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (e.g., Et₃N).
-
Heat the reaction mixture to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Catalytic Cycles
Caption: Catalytic cycle for the Suzuki coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting low-yielding coupling reactions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. researchgate.net [researchgate.net]
Monitoring the progress of 2-Bromo-5-methylpyridin-4-amine reactions by TLC/LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-Bromo-5-methylpyridin-4-amine using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a general starting point for a TLC solvent system to monitor my this compound reaction?
A good starting point for a normal-phase silica gel TLC is a mixture of ethyl acetate and hexanes. You can start with a 20:80 (v/v) mixture and adjust the polarity based on the observed separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing polar compounds to move further up the plate.
Q2: How can I visualize the spots on my TLC plate?
This compound and many related aromatic compounds are UV-active. Therefore, the primary, non-destructive method for visualization is using a UV lamp at 254 nm.[1][2] The compound should appear as a dark spot on a fluorescent green background. For compounds that are not UV-active or for better visualization, destructive staining methods can be used. Stains like potassium permanganate (for oxidizable groups) or a p-anisaldehyde stain can be effective for visualizing amine-containing compounds.[3][4]
Q3: What m/z value should I be looking for in my LC-MS analysis for this compound?
The monoisotopic mass of this compound (C₆H₇BrN₂) is approximately 185.979 g/mol .[5] In positive electrospray ionization (ESI+) mode, you should primarily look for the protonated molecule, [M+H]⁺, which will have an m/z of approximately 186.987. Due to the presence of bromine, you will also observe a characteristic isotopic pattern with a second peak at [M+H+2]⁺ (m/z ~188.985) with nearly equal intensity.
Q4: What type of HPLC column is suitable for separating this compound and its reaction products?
A reverse-phase C18 column is a common and effective choice for the separation of polar aromatic compounds like this compound.[6][7] These columns provide good retention and separation based on the hydrophobicity of the analytes.
Q5: My reaction is conducted in a high-boiling point solvent like DMF or DMSO. How can I prevent this from interfering with my TLC analysis?
High-boiling point solvents can cause significant streaking on a TLC plate. To mitigate this, after spotting your reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the solvent before developing the plate.
Troubleshooting Guides
Thin Layer Chromatography (TLC)
| Problem | Potential Cause | Solution |
| Streaking or elongated spots | - Sample is too concentrated.- The compound is basic and interacting strongly with the acidic silica gel.[8] | - Dilute your sample before spotting.- Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent to improve spot shape. |
| Spots remain at the baseline (low Rf) | - The eluent is not polar enough. | - Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in an ethyl acetate/hexane mixture). |
| Spots run with the solvent front (high Rf) | - The eluent is too polar. | - Decrease the proportion of the more polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate). |
| No spots are visible under UV light | - The compound is not UV-active or is present at a very low concentration. | - Use a chemical stain for visualization (e.g., potassium permanganate).- Try to spot a more concentrated sample or co-spot multiple times in the same location, allowing the solvent to dry between applications. |
| Uneven solvent front | - The TLC plate was not placed level in the developing chamber.- The chamber was not properly saturated with solvent vapor. | - Ensure the plate is level and the solvent is below the origin line.- Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor before running the plate. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Potential Cause | Solution |
| Peak tailing | - Secondary interactions between the basic amine group and residual silanols on the column.[9] | - Add a mobile phase modifier like formic acid (0.1%) to protonate the amine and reduce silanol interactions. |
| Shifting retention times | - Changes in mobile phase composition.- Column degradation or contamination.[10] | - Prepare fresh mobile phase daily.- Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced. |
| Low signal intensity | - Poor ionization of the analyte.- Contamination of the ion source. | - Ensure the mobile phase pH is appropriate for positive ion mode (acidic conditions are generally preferred for amines).- Clean the ion source components according to the manufacturer's instructions. |
| Broad peaks | - High injection volume or sample concentration.- Column void or degradation. | - Reduce the injection volume or dilute the sample.- Check for a void at the head of the column. If a void is present, the column may need to be replaced. |
| No peak detected | - Incorrect m/z value being monitored.- The compound is not eluting from the column. | - Verify the correct m/z for the protonated molecule and other potential adducts.- Use a stronger mobile phase (higher percentage of organic solvent) to ensure the compound elutes. |
Experimental Protocols
General TLC Protocol for Reaction Monitoring
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line.
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
General LC-MS Protocol for this compound
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to identify all ions present, and/or selected ion monitoring (SIM) for the expected m/z of the starting material, product, and any potential byproducts.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Monoisotopic Mass | 185.979 g/mol [5] |
| CAS Number | 79055-60-0[11] |
Table 2: Expected LC-MS Ions for this compound (Positive ESI)
| Ion | m/z (approximate) | Notes |
| [M+H]⁺ | 186.987 | Protonated molecule. |
| [M+H+2]⁺ | 188.985 | Isotope peak due to ⁸¹Br. Should be of similar intensity to the [M+H]⁺ peak. |
| [M+Na]⁺ | 208.969 | Sodium adduct. |
| [M+K]⁺ | 224.943 | Potassium adduct. |
| [2M+H]⁺ | 373.067 | Dimer. |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC and LC-MS.
References
- 1. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Spectroscopic Comparison of 2-Bromo-5-methylpyridin-4-amine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the 1H and 13C NMR Spectral Data of 2-Bromo-5-methylpyridin-4-amine and its Analogs.
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for this compound, a key building block in medicinal chemistry, alongside its structurally related analogs. Understanding the subtle shifts in proton (1H) and carbon-13 (13C) NMR spectra is crucial for the unambiguous identification and characterization of these compounds during the drug discovery and development process. This document presents available experimental and predicted NMR data in a clear, tabular format, outlines a general experimental protocol for data acquisition, and includes visualizations to illustrate the molecular structure and analytical workflow.
¹H and ¹³C NMR Data Comparison
Table 1: 1H NMR Data Comparison
| Compound | H-3 (ppm) | H-6 (ppm) | -CH3 (ppm) | -NH2 (ppm) | Solvent |
| This compound (Predicted) | ~6.6 - 6.8 | ~7.8 - 8.0 | ~2.1 - 2.3 | ~4.5 - 5.5 | CDCl3 |
| 2-Chloro-5-methylpyridin-4-amine[1][2] | 6.50 (s) | 7.68 (s) | 1.96 (s) | 6.16 (br s) | DMSO-d6 |
| 2-Amino-5-methylpyridine[3] | 6.32 (d, J=8.4 Hz) | 7.79 (d, J=2.4 Hz) | 2.12 (s) | 4.67 (br s) | CDCl3 |
Table 2: 13C NMR Data Comparison
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH3 (ppm) | Solvent |
| This compound (Predicted) | ~140-145 | ~110-115 | ~150-155 | ~125-130 | ~145-150 | ~17-20 | CDCl3 |
| 2-Chloro-5-methylpyridin-4-amine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| 2-Amino-5-methylpyridine[4] | 158.1 | 108.9 | 148.2 | 122.9 | 137.9 | 17.1 | CDCl3 |
Experimental Protocols
A general procedure for acquiring high-quality 1H and 13C NMR spectra for compounds such as this compound and its analogs is outlined below.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
1H NMR Spectroscopy:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm).
-
Integrate the signals.
-
13C NMR Spectroscopy:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of 13C).
-
Relaxation delay: 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent signal or the reference signal.
-
Visualizations
To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
References
Mass Spectrometry Analysis: A Comparative Guide to 2-Bromo-5-methylpyridin-4-amine and Its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing vital information on molecular weight and structural features. This guide offers a comparative analysis of the mass spectrometric behavior of 2-Bromo-5-methylpyridin-4-amine and its structurally related alternatives, supported by experimental data and detailed protocols.
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for this compound and its selected alternatives. The variations in their mass spectra, particularly in the fragmentation patterns, allow for their unambiguous identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Parent Ion (m/z) | Major Fragment Ions (m/z) |
| This compound | C6H7BrN2 | 187.04[1][2] | GC-MS (EI) | 186/188 | Data not fully available in searched literature. Expected fragments would involve loss of Br, CH3, and HCN. |
| 4-Amino-2-bromopyridine | C5H5BrN2 | 173.01[3][4][5] | GC-MS (EI) | 172/174[3] | 93, 66 |
| 2-Amino-5-bromopyridine | C5H5BrN2 | 173.01 | MS | 172/174 | 93, 66 |
| 2-Amino-4-methylpyridine | C6H8N2 | 108.14 | MS | 108 | 107, 80, 53 |
Note: The presence of bromine (Br) results in a characteristic isotopic pattern for the parent ion, with two peaks of roughly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results. Below are typical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of aminopyridine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like the aminopyridines discussed.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]
GC Conditions:
-
Injector Temperature: 250 °C[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7][8]
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 4 °C/min to 280 °C and hold for 15 minutes.[7]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C[8]
-
Quadrupole Temperature: 150 °C[8]
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or dichloromethane.
-
Inject 1 µL of the solution into the GC-MS system.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
ESI-MS is particularly useful for less volatile compounds or for analysis via liquid chromatography (LC-MS).
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.
LC Conditions (for LC-ESI-MS):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 30 °C.[9]
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Scan Range: m/z 50-500.
Sample Preparation:
-
Prepare a dilute solution of the analyte (1-10 µg/mL) in the initial mobile phase composition.
-
Infuse the sample directly into the ESI source or inject it into the LC system.
Visualizing Experimental Workflows and Logical Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using Graphviz, depict a typical GC-MS workflow and a plausible fragmentation pathway for a brominated aminopyridine.
Caption: A generalized workflow for GC-MS analysis.
Caption: A plausible EI fragmentation pathway for this compound.
Conclusion
The mass spectrometric analysis of this compound and its analogs reveals distinct fragmentation patterns that are diagnostic of their specific substitution patterns. The presence and position of the bromo and methyl groups significantly influence the fragmentation pathways under electron ionization. While a complete, published mass spectrum for this compound was not available in the searched literature, the data for its isomers and related compounds provide a strong basis for comparison. By employing standardized GC-MS or ESI-MS protocols, researchers can reliably differentiate between these closely related structures, ensuring the accuracy and integrity of their scientific investigations and drug development endeavors.
References
- 1. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 [sigmaaldrich.com]
- 3. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the X-ray Crystal Structures of 2-Bromo-5-methylpyridin-4-amine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of 2-Bromo-5-methylpyridin-4-amine and its isomers. This report details the crystallographic parameters, experimental protocols, and a comparative analysis of their solid-state structures, providing valuable insights for rational drug design and materials science.
This guide presents a comparative analysis of the X-ray crystal structures of this compound and its related isomers. Understanding the three-dimensional arrangement of atoms in these molecules is crucial for predicting their physicochemical properties, biological activity, and potential applications in drug discovery and materials science. The precise knowledge of their solid-state architecture allows for the design of new derivatives with tailored properties.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 2-Amino-3-bromo-5-methylpyridine and 5-Bromo-4-methylpyrimidin-2-amine, for which crystal structure data is publicly available through the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | 2-Amino-3-bromo-5-methylpyridine | 5-Bromo-4-methylpyrimidin-2-amine |
| CCDC Number | 706484 | 264515 |
| Chemical Formula | C₆H₇BrN₂ | C₅H₆BrN₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| a (Å) | 15.349(3) | 7.781(2) |
| b (Å) | 5.869(1) | 11.237(2) |
| c (Å) | 7.625(2) | 8.283(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 108.83(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 687.0(2) | 685.1(3) |
| Z | 4 | 4 |
| Density (calc) (Mg/m³) | 1.815 | 1.823 |
Experimental Protocols
The determination of the crystal structures of these compounds involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
The synthesis of 2-bromo-5-methylpyridine derivatives can be achieved through various organic chemistry methods. For instance, 2-Amino-5-bromo-4-methylpyridine can be prepared from 2-Amino-4-methylpyridine by bromination using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) under controlled temperature conditions.[1]
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For example, crystals of 2-Bromo-5-methylpyridine were grown from an ethanol/water solution. The choice of solvent and crystallization conditions are critical for obtaining high-quality crystals.
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images as the crystal is rotated.
The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Experimental Workflow
The logical flow of determining the X-ray crystal structure of a this compound derivative is illustrated in the following diagram.
Comparative Structural Analysis and Signaling Pathways
While the primary focus of this guide is the crystallographic structure, it is important to note that this compound derivatives are often investigated for their potential as kinase inhibitors. The specific substitution patterns on the pyridine ring influence their binding affinity and selectivity towards different kinases. The three-dimensional structure obtained from X-ray crystallography is invaluable for understanding these structure-activity relationships (SAR) and for designing more potent and selective inhibitors.
The logical relationship for the application of this structural data in drug discovery is outlined below.
References
Navigating the Reactivity Landscape of Bromopyridines: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical step in the synthesis of novel molecules. The reactivity of these building blocks dictates the efficiency and feasibility of synthetic routes. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-5-methylpyridin-4-amine with other bromopyridine isomers in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented herein is supported by experimental data from peer-reviewed literature and theoretical principles of organic chemistry.
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. The position of the bromine atom, as well as the nature and location of other substituents on the pyridine ring, significantly influences the ease of oxidative addition of the C-Br bond to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
Theoretical Framework: Understanding Reactivity Trends
The inherent reactivity of a C-Br bond in a bromopyridine is fundamentally linked to its bond dissociation energy (BDE) and the electronic properties of the pyridine ring. A lower C-Br BDE generally correlates with a higher reactivity in oxidative addition. The electron-withdrawing nature of the pyridine nitrogen atom makes the C-Br bond more susceptible to cleavage compared to bromobenzene.
The position of the bromine atom is a key determinant of reactivity. Generally, the order of reactivity for bromopyridine isomers in palladium-catalyzed cross-coupling reactions is 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine. This is attributed to the more electron-deficient nature of the carbon atoms at the 2- and 4-positions relative to the 3-position, which facilitates oxidative addition.
Substituents on the pyridine ring further modulate this reactivity. Electron-donating groups (EDGs) like methyl (-CH3) and amino (-NH2) groups can increase the electron density on the ring, which can either increase or decrease the rate of oxidative addition depending on the specific ligand and palladium source used. Conversely, electron-withdrawing groups (EWGs) generally increase the reactivity of the C-Br bond towards oxidative addition.
For this compound, the presence of an amino group at the 4-position and a methyl group at the 5-position introduces a combination of electronic effects. The amino group is a strong electron-donating group, which can increase the electron density of the ring. The methyl group is a weaker electron-donating group. The net effect of these substituents on the reactivity of the C-Br bond at the 2-position is a balance between these electronic contributions and potential steric hindrance.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, and base.
| Bromopyridine Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | Moderate to Good | [1][2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2/PPh3 | K2CO3 | Toluene/H2O | 85 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2/PPh3 | Na2CO3 | DME/H2O | 95 | [4] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 92 | [5] |
| 2-Amino-3-bromopyridine | Various arylboronic acids | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 75-95 | [6] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | Moderate to Good | [1] |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions. This table provides a general comparison based on available literature.
From the available data, this compound demonstrates good reactivity in Suzuki-Miyaura couplings, affording moderate to good yields. Its reactivity appears to be comparable to other substituted bromopyridines.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. The success of this reaction is often sensitive to the steric and electronic properties of both the bromopyridine and the amine coupling partner.
| Bromopyridine Derivative | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | Not explicitly found | - | - | - | - | - |
| 2-Bromopyridine | Volatile amines | Pd(OAc)2/DPPP | NaOtBu | Toluene | 55-98 | [7] |
| 3-Bromopyridine | Morpholine | Pd2(dba)3/BINAP | NaOtBu | Toluene | 85 | [8] |
| 4-Bromopyridine | Aniline | Pd(OAc)2/tBu3P | K3PO4 | Dioxane | 90 | [9] |
| 2-Amino-3-bromopyridine | Various amines | RuPhos-Pd-G3 | LiHMDS | Dioxane | Moderate to Good | [6] |
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp2)-C(sp) bonds, providing access to valuable alkynylated heterocycles. The reactivity of bromopyridines in this reaction is generally high, though it can be influenced by catalyst poisoning effects from the nitrogen lone pair.
| Bromopyridine Derivative | Alkyne Partner | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |
| This compound | Not explicitly found | - | - | - | - | - |
| 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF3COO)2/PPh3/CuI | Et3N | DMF | 72-96 | [10][11] |
| 3-Bromopyridine | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | 88 | [12] |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh3)4/CuI | Et3N | DMF | 91 | [13] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh3)4/CuI | Et3N | THF | 43-97 | [13] |
Note: While a specific example for this compound was not found, the high yields obtained with the structurally similar 2-amino-3-bromopyridine suggest that it would be a viable substrate for Sonogashira couplings.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative procedures for each of the discussed cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of Bromopyridines
To a reaction vessel is added the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and base (e.g., K3PO4, 2.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) is added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]
General Procedure for Buchwald-Hartwig Amination of Bromopyridines
In a glovebox or under an inert atmosphere, a reaction tube is charged with the bromopyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 equiv), a ligand (if not using a precatalyst), and a base (e.g., LiHMDS, 2.0 equiv). The tube is sealed, and a degassed solvent (e.g., dioxane) is added. The reaction mixture is then heated to the specified temperature (e.g., 100 °C) for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-aryl or N-heteroaryl amine.[6]
General Procedure for Sonogashira Coupling of Bromopyridines
Under an inert atmosphere, a mixture of the bromopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and copper(I) iodide (0.1 equiv) in a suitable solvent (e.g., THF or DMF) is stirred for a few minutes. The terminal alkyne (1.2 equiv) and a base (e.g., triethylamine, 3.0 equiv) are then added. The reaction mixture is stirred at room temperature or heated as required until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.[10][11]
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles of the cross-coupling reactions and a logical workflow for comparing the reactivity of bromopyridines.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Figure 3: Catalytic Cycle of the Sonogashira Coupling.
Figure 4: Workflow for Comparative Reactivity Analysis.
Conclusion
This compound is a versatile building block for palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the presence of both an electron-donating amino group and a methyl group. Based on the available literature, its reactivity in Suzuki-Miyaura coupling is comparable to other substituted bromopyridines. While direct comparative data for Buchwald-Hartwig and Sonogashira reactions is limited, the successful application of structurally similar aminobromopyridines suggests that this compound would also be a suitable substrate for these transformations. The choice of optimal reaction conditions, particularly the ligand and base, will be crucial in achieving high yields and should be tailored to the specific coupling partners. This guide provides a foundation for researchers to make informed decisions when incorporating this compound and other bromopyridines into their synthetic strategies.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. (2001) | Nan Zhang | 36 Citations [scispace.com]
- 7. Heterolytic bond dissociation energy of `C-Br` bond is minimum for [allen.in]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 13. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Biological Activity of 2-Bromo-5-methylpyridin-4-amine Derivatives Versus the Parent Compound
A Guide for Researchers and Drug Development Professionals
Introduction
2-Bromo-5-methylpyridin-4-amine is a substituted pyridine that serves as a versatile synthetic intermediate in medicinal chemistry. While this parent compound is primarily utilized as a chemical scaffold, its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by available experimental data. Notably, extensive literature searches did not yield specific quantitative biological activity data for the parent compound itself, suggesting its primary role as a building block for the synthesis of pharmacologically active molecules.
Anticancer Activity of Derivatives
Derivatives of this compound have been investigated as potent inhibitors of various protein kinases implicated in cancer progression. A notable example is the development of pyridinone inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2), a key enzyme in the p38 MAPK signaling pathway that regulates the expression of pro-inflammatory cytokines involved in tumorigenesis.
Quantitative Data: Anticancer Activity
| Derivative Class | Specific Compound Example | Target | Assay | Activity (IC50) | Reference |
| Pyridinone | Not Specified | MK2 | In vitro kinase assay | Not Specified in abstract | [1] |
Further details on specific IC50 values for the pyridinone MK2 inhibitors were not publicly available in the referenced patent document.
Signaling Pathway: p38/MK2 Pathway in Inflammation and Cancer
The p38 MAPK pathway is a critical signaling cascade that responds to cellular stress and inflammatory cues. Its downstream effector, MK2, plays a significant role in mediating the production of inflammatory cytokines like TNF-α and IL-6, which are also implicated in cancer development and progression. The diagram below illustrates the central role of this pathway.
Caption: The p38/MK2 signaling pathway.
Anti-inflammatory Activity of Derivatives
The role of the p38/MK2 pathway in regulating inflammatory cytokine production makes inhibitors derived from this compound attractive candidates for anti-inflammatory therapies. These compounds have the potential to treat a range of inflammatory conditions, including autoimmune disorders.
Specific quantitative data for the anti-inflammatory activity of direct derivatives of this compound were not available in the searched literature. However, the development of MK2 inhibitors from this scaffold strongly suggests their potential in this therapeutic area.
Antimicrobial Activity of Derivatives
While direct antimicrobial data for derivatives of this compound is limited, the broader class of substituted pyridines has been explored for antibacterial and antifungal properties. The structural features of these compounds allow for modifications that can target essential microbial pathways.
No specific quantitative antimicrobial data (e.g., Minimum Inhibitory Concentration - MIC) for derivatives of this compound was identified in the reviewed literature.
Experimental Protocols
The evaluation of the biological activity of these derivatives involves a range of standard in vitro and cell-based assays. Below are representative protocols for assessing kinase inhibition and cytotoxicity.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the potency of a compound in inhibiting a specific kinase, such as MK2.
-
Reaction Mixture Preparation: A reaction buffer containing the kinase (e.g., inactive MK2 and its activating kinase p38α), a substrate peptide, and ATP is prepared.
-
Compound Incubation: The test compound, at various concentrations, is added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.
-
Detection: The level of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence-based immunoassays (e.g., IMAP) or radiometric assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cultured cells.
Caption: A typical workflow for an MTT cell viability assay.
Conclusion
This compound serves as a valuable starting material for the synthesis of a diverse range of biologically active compounds. While the parent compound itself is not reported to have significant biological activity, its derivatives, particularly those targeting the p38/MK2 signaling pathway, show promise as potential anticancer and anti-inflammatory agents. Further research and development of derivatives based on this scaffold could lead to the discovery of novel therapeutics for a variety of diseases. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers entering this area of drug discovery.
References
A Comparative Guide to 2-Bromo-5-methylpyridin-4-amine and Its Alternatives for Drug Discovery and Chemical Synthesis
For researchers and scientists engaged in drug development and chemical synthesis, the selection of appropriate building blocks is a critical factor for success. 2-Bromo-5-methylpyridin-4-amine is a valuable substituted pyridine derivative, but its performance in various chemical reactions can be compared with its chloro and iodo analogs. This guide provides a comparative analysis of this compound, 2-Chloro-5-methylpyridin-4-amine, and the less common 2-Iodo-5-methylpyridin-4-amine, supported by available experimental data and protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its chloro analog is presented below. Data for 2-Iodo-5-methylpyridin-4-amine is limited due to its lesser commercial availability.
| Property | This compound | 2-Chloro-5-methylpyridin-4-amine | 2-Iodo-5-methylpyridin-4-amine |
| CAS Number | 79055-60-0[1] | 79055-62-2[2][3] | Not readily available |
| Molecular Formula | C₆H₇BrN₂[1] | C₆H₇ClN₂[3] | C₆H₇IN₂ |
| Molecular Weight | 187.04 g/mol [1] | 142.59 g/mol [3] | 234.04 g/mol [4] |
| Appearance | White to off-white solid | White to yellowish crystal or crystalline powder | Not readily available |
| Purity | Typically ≥97% | Typically 95-99% | Not readily available |
| Melting Point | Data not readily available in a Certificate of Analysis | 169-171 °C | Not readily available |
| Solubility | Soluble in methanol[5] | Slightly soluble in water, soluble in ethanol, dimethylformamide, and dichloromethane | Not readily available |
Spectroscopic Data
While complete Certificates of Analysis with detailed spectroscopic data are not consistently available from all suppliers, typical analytical data for the bromo and chloro analogs are found in the literature.
This compound:
-
Mass Spectrometry: Key fragments and the molecular ion peak can be used for identification.
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons and the methyl group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for N-H stretching of the amine group and C-Br stretching.
2-Chloro-5-methylpyridin-4-amine:
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.68 (s, 1H), 6.50 (s, 1H), 6.16 (br s, 2H), 1.96 (s, 3H).
-
Mass Spectrometry (EIpos): m/z = 143 [M+H]⁺.
Performance in Key Chemical Reactions
The reactivity of the halogenated pyridine derivatives is crucial for their application in synthesis. The C-X bond (where X is Br, Cl, or I) is the primary site of reaction in many cross-coupling reactions. The general trend for reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of the halide can significantly impact the reaction conditions and outcomes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Halopyridines
-
To a reaction vessel, add the 2-halopyridine (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.
-
The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Expected Performance:
-
2-Iodo-5-methylpyridin-4-amine: Expected to be the most reactive, allowing for milder reaction conditions and potentially higher yields.
-
This compound: Generally provides a good balance of reactivity and stability, making it a widely used substrate.
-
2-Chloro-5-methylpyridin-4-amine: Typically the least reactive, often requiring more active catalysts, stronger bases, and higher reaction temperatures to achieve comparable yields to the bromo-analog.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial in the synthesis of many pharmaceutical compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Halopyridines
-
A reaction tube is charged with the 2-halopyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 eq.).
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
An anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The mixture is heated to a temperature typically ranging from 80 to 110 °C for several hours, with the reaction progress monitored by an appropriate analytical technique.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The residue is purified by chromatography to afford the desired aminopyridine.
Expected Performance: The reactivity trend in Buchwald-Hartwig amination generally follows that of Suzuki-Miyaura coupling, with the bromo- and iodo-pyridines being more reactive than their chloro- counterparts. The choice of ligand and base is critical for achieving high yields, especially with the less reactive 2-chloropyridine.
Conclusion
This compound is a versatile and widely used building block in pharmaceutical and chemical research. For applications requiring higher reactivity, its iodo analog would be a theoretical choice, though its commercial availability is limited. The chloro-analog, 2-Chloro-5-methylpyridin-4-amine, presents a more economical but less reactive alternative, often necessitating more stringent reaction conditions. The selection of the optimal halogenated pyridine will depend on the specific requirements of the synthetic route, including desired reactivity, cost, and availability of starting materials. This guide provides a foundation for making an informed decision based on the available data.
References
- 1. glpbio.com [glpbio.com]
- 2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 3. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Iodo-4-methylpyridin-2-amine | C6H7IN2 | CID 17750195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromo-4-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2-Bromo-5-methylpyridin-4-amine, a key intermediate in the development of novel therapeutics. Due to the limited availability of direct, published synthetic protocols for this specific isomer, this document outlines two distinct, plausible pathways constructed from established chemical transformations on analogous pyridine systems. The comparison focuses on reaction steps, yields (where available for similar reactions), and potential advantages and disadvantages of each route.
Comparative Analysis of Synthetic Routes
The two proposed routes to this compound are a multi-step synthesis involving the construction and modification of the pyridine ring, and a more direct, yet potentially less selective, bromination approach.
| Parameter | Route 1: Multi-Step Synthesis from 2-Amino-5-methylpyridine | Route 2: Direct Bromination of 4-Amino-5-methylpyridine |
| Starting Material | 2-Amino-5-methylpyridine | 4-Amino-5-methylpyridine |
| Number of Steps | 6 | 2 (including synthesis of the starting material) |
| Key Intermediates | 2-Acetamido-5-methylpyridine, 2-Acetamido-5-methylpyridine N-oxide, 2-Acetamido-5-methyl-4-nitropyridine N-oxide, 2-Amino-5-methyl-4-nitropyridine, 2,4-Diamino-5-methylpyridine | 5-Methyl-4-nitropyridine |
| Overall Yield | Expected to be low due to the number of steps. | Potentially higher, but may be compromised by non-selective bromination. |
| Key Reactions | Acetylation, N-oxidation, Nitration, Deoxygenation, Hydrolysis, Sandmeyer Reaction | Nitration, Reduction, Bromination |
| Advantages | - Potentially higher purity of the final product due to controlled, stepwise synthesis.- Avoids issues with regioselectivity in the final bromination step. | - Shorter synthetic route.- Fewer reaction steps, potentially leading to lower production costs. |
| Disadvantages | - Long and complex synthesis.- Low overall yield.- Requires multiple purification steps. | - Direct bromination of aminopyridines can lead to a mixture of isomers and di-brominated byproducts, making purification challenging.[1]- Synthesis of the starting material, 4-Amino-5-methylpyridine, is required. |
Experimental Protocols
Route 1: Multi-Step Synthesis from 2-Amino-5-methylpyridine (Hypothetical Route)
This proposed route is based on well-established transformations in pyridine chemistry.
Step 1: Acetylation of 2-Amino-5-methylpyridine
-
To a solution of 2-Amino-5-methylpyridine (1 eq.) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Acetamido-5-methylpyridine.
Step 2: N-oxidation of 2-Acetamido-5-methylpyridine
-
Dissolve 2-Acetamido-5-methylpyridine (1 eq.) in a suitable solvent like acetic acid or dichloromethane.
-
Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (1.2 eq.) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify by column chromatography to obtain 2-Acetamido-5-methylpyridine N-oxide.
Step 3: Nitration of 2-Acetamido-5-methylpyridine N-oxide
-
To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add 2-Acetamido-5-methylpyridine N-oxide (1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonia solution).
-
The precipitated product, 2-Acetamido-5-methyl-4-nitropyridine N-oxide, is collected by filtration, washed with water, and dried.
Step 4: Deoxygenation of 2-Acetamido-5-methyl-4-nitropyridine N-oxide
-
Dissolve the N-oxide (1 eq.) in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as phosphorus trichloride (PCl₃) or iron powder (excess) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, neutralize, and extract the product.
-
Purify by recrystallization or column chromatography to yield 2-Acetamido-5-methyl-4-nitropyridine.
Step 5: Reduction of the Nitro Group
-
Dissolve 2-Acetamido-5-methyl-4-nitropyridine (1 eq.) in a solvent such as ethanol or acetic acid.
-
Add a reducing agent like iron powder, tin(II) chloride, or perform catalytic hydrogenation (e.g., H₂, Pd/C).
-
If using a metal in acid, heat the reaction mixture. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture (if a solid catalyst/reagent is used), neutralize the filtrate, and extract the product, 4-Amino-2-acetamido-5-methylpyridine.
Step 6: Hydrolysis and Sandmeyer Reaction
-
Hydrolyze the acetamido group of 4-Amino-2-acetamido-5-methylpyridine by heating with aqueous acid (e.g., HCl) to give 2,4-Diamino-5-methylpyridine.
-
Dissolve the resulting diamine (1 eq.) in an aqueous solution of hydrobromic acid (HBr) at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) (1 eq.) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Add the cold diazonium salt solution to the CuBr solution.
-
Warm the reaction mixture to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.
-
Cool the mixture, neutralize, and extract the final product, this compound.
-
Purify by column chromatography or recrystallization.
Route 2: Direct Bromination of 4-Amino-5-methylpyridine
This route is more direct but requires careful control to manage regioselectivity.
Step 1: Synthesis of 4-Amino-5-methylpyridine
-
Nitration: To a solution of 5-methylpyridine (1 eq.) in concentrated sulfuric acid, add potassium nitrate (1 eq.) portion-wise at a controlled temperature. Heat the mixture to drive the reaction to completion. After cooling, pour the mixture onto ice and neutralize to precipitate 5-methyl-4-nitropyridine.
-
Reduction: Reduce the nitro group of 5-methyl-4-nitropyridine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or a metal in acid (e.g., Fe/HCl, SnCl₂/HCl) to yield 4-Amino-5-methylpyridine.
Step 2: Bromination of 4-Amino-5-methylpyridine
-
Dissolve 4-Amino-5-methylpyridine (1 eq.) in a suitable solvent such as acetic acid, dichloromethane, or carbon tetrachloride.
-
Add a brominating agent like N-Bromosuccinimide (NBS) or pyridinium tribromide (1 eq.) portion-wise at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture at low temperature or allow it to slowly warm to room temperature while monitoring by TLC. The amino group is activating and directing, but can lead to multiple bromination products.[1]
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and neutralize with a base.
-
Extract the product with an organic solvent.
-
The crude product will likely be a mixture of isomers and potentially di-brominated species. Extensive purification by column chromatography will be necessary to isolate the desired this compound.
Logical Workflow of Synthetic Routes
The following diagram illustrates the two proposed synthetic pathways to this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
The synthesis of this compound presents a significant challenge due to the lack of well-documented, direct synthetic methods. The choice between a lengthy, multi-step synthesis and a more direct but potentially unselective bromination will depend on the specific requirements of the research, including the desired purity of the final compound, available resources, and timeline. Route 1, while more laborious, offers a higher probability of obtaining a pure product. Route 2 is faster but may necessitate extensive purification to remove isomeric byproducts. For drug development and other applications requiring high purity, the multi-step synthesis, despite its lower overall yield, may be the more prudent approach. Further research and process optimization are necessary to develop a more efficient and selective synthesis for this valuable chemical intermediate.
References
A Comparative Guide to DFT Studies on Bromo-Methyl-Pyridine Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis based on Density Functional Theory (DFT) studies of bromo-methyl-pyridine amine derivatives, compounds of significant interest in medicinal chemistry and materials science. Due to a lack of specific published DFT studies on 2-Bromo-5-methylpyridin-4-amine, this guide draws upon comprehensive computational data from closely related isomers and derivatives to offer insights into their electronic structure, reactivity, and spectroscopic properties. The comparative data herein is supported by methodologies from peer-reviewed research, providing a framework for evaluating and predicting the characteristics of this molecular class.
Experimental and Computational Protocols
The synthesis and computational analysis of bromo-methyl-pyridine derivatives involve precise, multi-step protocols. The methodologies outlined below are representative of standard practices in the field, ensuring reproducibility and accuracy.
Synthesis Protocol: Suzuki Cross-Coupling
A prevalent method for creating diverse pyridine derivatives is the Palladium-catalyzed Suzuki cross-coupling reaction. This protocol details the synthesis of various aryl-substituted pyridine amines from a bromo-pyridine precursor[1].
-
Reactant Preparation : In a reaction vessel, combine the starting material, 5-bromo-2-methylpyridin-3-amine (1.0 eq), with the desired arylboronic acid (1.1 eq), a catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like K₃PO₄ (1.5-2.3 eq)[1].
-
Solvent and Reflux : Suspend the mixture in a solvent system of 1,4-dioxane and water (typically a 4:1 ratio). Heat the mixture to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere[1].
-
Monitoring and Workup : Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature[2].
-
Extraction and Purification : Pour the reaction mixture into water to precipitate the crude product. Filter the solid and wash it with deionized water. Further purification is typically achieved through recrystallization or column chromatography to yield the final product[1][2].
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are essential for understanding the geometric, electronic, and vibrational properties of molecules at the quantum level. The following protocol is a standard approach for analyzing pyridine derivatives[1][3][4].
-
Software : Utilize a quantum chemistry software package, such as the GAUSSIAN suite of programs[1].
-
Method and Basis Set : Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. For the basis set, 6-31G(d,p) is effective for geometry optimization and electronic properties, while a larger set like 6-311++G(d,p) is often used for more precise frequency and spectroscopic calculations[1][3].
-
Geometry Optimization : Perform a full geometry optimization of the molecular structure without any symmetry constraints to find the global minimum on the potential energy surface.
-
Frequency Analysis : Conduct a vibrational frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra[3][5].
-
Property Calculation : From the optimized structure, calculate key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken population analysis[3][6].
Comparative Data and Analysis
The following tables summarize key quantitative data from DFT studies on bromo-methyl-pyridine derivatives, allowing for a direct comparison of their electronic properties and stability.
Table 1: Electronic Properties of 5-Aryl-2-methylpyridin-3-amine Derivatives
This table presents a comparison of Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment for a series of derivatives synthesized from 5-bromo-2-methylpyridin-3-amine. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability[1].
| Compound | Substituent (Aryl Group) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 2a | Phenyl | -5.48 | -0.93 | 4.55 | 2.15 |
| 2b | 4-Methylphenyl | -5.35 | -0.86 | 4.49 | 2.40 |
| 2c | 4-Methoxyphenyl | -5.20 | -0.85 | 4.35 | 2.65 |
| 2d | 4-Iodophenyl | -5.51 | -1.33 | 4.18 | 2.01 |
| 2e | 4-Bromophenyl | -5.61 | -1.33 | 4.28 | 1.98 |
| 2f | 4-Chlorophenyl | -5.63 | -1.29 | 4.34 | 1.98 |
| 2g | 4-Fluorophenyl | -5.60 | -1.13 | 4.47 | 1.95 |
| 2h | 3,4-Difluorophenyl | -5.77 | -1.30 | 4.47 | 1.34 |
| 2i | 3-Chloro-4-fluorophenyl | -5.76 | -1.41 | 4.35 | 1.15 |
Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory[1].
Table 2: Calculated vs. Experimental Vibrational Frequencies for 2-Bromo-5-methylpyridine
This table compares theoretical and experimental FTIR and FT-Raman vibrational frequencies for key functional groups of 2-Bromo-5-methylpyridine (2BMP). The strong correlation between calculated and observed values validates the accuracy of the DFT model (B3LYP/6-311++G(d,p)) for predicting spectroscopic properties[3].
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| C-H stretch (pyridine ring) | 3105 | 3106 | 3108 |
| C-H stretch (methyl group) | 2927 | 2926 | 2928 |
| C=N stretch (pyridine ring) | 1588 | 1587 | 1590 |
| C=C stretch (pyridine ring) | 1472 | 1474 | 1475 |
| C-H in-plane bend (methyl group) | 1445 | 1444 | 1446 |
| Pyridine ring breathing | 1045 | 1045 | 1045 |
| C-Br stretch | 670 | 671 | 670 |
Data adapted from Kumar et al. (2025)[3].
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the computational workflow and the theoretical relationships between key molecular properties.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 4. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for the Coupling of 2-Bromo-5-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal catalytic system for C-C and C-N bond formation with 2-Bromo-5-methylpyridin-4-amine, a key building block in medicinal chemistry.
The functionalization of pyridine rings is a cornerstone of modern drug discovery. Among the myriad of pyridine-based scaffolds, this compound serves as a versatile intermediate for the synthesis of complex molecules through various cross-coupling reactions. The choice of catalyst is paramount to achieving high yields and purity. This guide provides a head-to-head comparison of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—offering experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems in coupling reactions involving this compound and its close structural analogs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and boronic acids. For aminopyridines, the choice of catalyst, base, and solvent is crucial to prevent side reactions and achieve high yields.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 | >15 | Moderate to Good[1] |
| Pd(dppf)Cl₂ | Arylboronic acids | K₂CO₃ | Toluene/H₂O or DME | 80–100 | - | 65–85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. The selection of the phosphine ligand is critical for achieving high catalytic activity, particularly with sterically hindered or electron-rich anilines and amines.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Aryl & Heteroaryl Amines | NaOtBu | Toluene | Reflux | 6 | High |
| Pd(OAc)₂ / RuPhos | Secondary Amines (e.g., Morpholine) | NaOtBu | THF | 65 | 16 | up to 83[2] |
| Pd₂(dba)₃ / JohnPhos | Primary & Secondary Amines | NaOtBu | Toluene | - | - | Good |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for introducing alkynyl moieties.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Terminal Alkynes | Et₃N | DMF | 100 | 3 | up to 96[3] |
| PdCl₂(PPh₃)₂ / CuI | Terminal Alkynes | Amine Base | - | Room Temp | - | Good |
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes. While specific data for this compound is less common, general conditions for bromopyridines provide a starting point for optimization.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Acrylate Esters | Et₃N | DMF | 100-140 | - | Moderate to Good |
| Herrmann's Palladacycle | Activated Alkenes | Base | NMP | - | - | Good |
Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficacy of different catalysts in the coupling reactions of this compound.
Caption: Experimental workflow for catalyst comparison in coupling reactions.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[1]
-
To a Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding arylboronic acid (1.1 eq), potassium phosphate (2.2 eq), and water.
-
Heat the reaction mixture to 85–95 °C and stir for over 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, filter, and dilute with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of 2-bromopyridines.
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add the this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add an anhydrous solvent (e.g., toluene or THF).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
General Procedure for Sonogashira Coupling
This protocol is based on the coupling of 2-amino-3-bromopyridines with terminal alkynes.[3]
-
Under a nitrogen atmosphere, add palladium trifluoroacetate (2.5 mol%), triphenylphosphine (5 mol%), and copper(I) iodide (5 mol%) to a round-bottomed flask.
-
Add DMF as the solvent and stir for 30 minutes.
-
Add 2-amino-3-bromopyridine (1.0 eq) and the terminal alkyne (1.2 eq), followed by triethylamine (base and solvent).
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Concluding Remarks
The choice of the optimal catalyst for the coupling of this compound is highly dependent on the desired transformation. For C-C bond formation, Pd(PPh₃)₄ in a Suzuki-Miyaura coupling offers a reliable method with moderate to good yields. For C-N bond formation, Buchwald-Hartwig amination using a palladium source with a bulky phosphine ligand such as XPhos or RuPhos provides high yields and broad substrate scope. The Sonogashira reaction, catalyzed by a Pd(CF₃COO)₂/PPh₃/CuI system, is highly efficient for the introduction of alkynyl groups. While less specific data is available for the Heck reaction, standard Pd(OAc)₂-based systems can be employed for the coupling with alkenes. The provided protocols and comparative data serve as a valuable resource for the strategic design and optimization of synthetic routes involving this important pyridine intermediate.
References
A Spectroscopic Showdown: Differentiating Isomers of Bromo-methyl-pyridin-4-amine
For researchers and professionals in drug development, the precise identification of isomeric structures is a critical step. Positional isomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of 2-Bromo-5-methylpyridin-4-amine and two of its positional isomers: 2-Bromo-3-methylpyridin-4-amine and 3-Bromo-5-methylpyridin-4-amine. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the unique structural fingerprints of each molecule.
At a Glance: Key Spectroscopic Differentiators
The primary distinctions between these isomers lie in the patterns of their ¹H NMR spectra, the chemical shifts in their ¹³C NMR spectra, and characteristic vibrations in their IR spectra. While mass spectrometry will show identical molecular weights, the fragmentation patterns can sometimes offer clues to the substitution pattern.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | -CH₃ (ppm) | -NH₂ (ppm) |
| This compound | 6.40 (s) | - | 7.76 (s) | 2.17 (s) | 5.8 (br s) |
| 2-Bromo-3-methylpyridin-4-amine (Predicted) | - | ~6.6 (d, J≈5 Hz) | ~7.8 (d, J≈5 Hz) | ~2.2 (s) | ~5.9 (br s) |
| 3-Bromo-5-methylpyridin-4-amine (Predicted) | ~7.9 (s) | - | ~7.9 (s) | ~2.1 (s) | ~6.0 (br s) |
Note: 's' denotes a singlet, 'd' a doublet, and 'br s' a broad singlet. J represents the coupling constant in Hertz.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH₃ (ppm) |
| This compound | ~150 | ~108 | ~155 | ~120 | ~148 | ~17 |
| 2-Bromo-3-methylpyridin-4-amine | ~149 | ~122 | ~154 | ~121 | ~147 | ~15 |
| 3-Bromo-5-methylpyridin-4-amine | ~145 | ~125 | ~153 | ~123 | ~146 | ~18 |
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Functional Group | This compound[1] | 2-Bromo-3-methylpyridin-4-amine (Predicted) | 3-Bromo-5-methylpyridin-4-amine (Predicted) |
| N-H Stretch | 3444, 3335 | ~3450, ~3340 | ~3460, ~3350 |
| C-H (Aromatic) Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Aliphatic) Stretch | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=N, C=C Stretch (Pyridine Ring) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-N Stretch | ~1300-1200 | ~1300-1200 | ~1300-1200 |
| C-Br Stretch | ~700-600 | ~700-600 | ~700-600 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragments [m/z] (Predicted) |
| This compound | 186/188 (approx. 1:1 ratio) | 171/173 ([M-CH₃]⁺), 107 ([M-Br]⁺) |
| 2-Bromo-3-methylpyridin-4-amine | 186/188 (approx. 1:1 ratio) | 171/173 ([M-CH₃]⁺), 107 ([M-Br]⁺) |
| 3-Bromo-5-methylpyridin-4-amine | 186/188 (approx. 1:1 ratio) | 171/173 ([M-CH₃]⁺), 107 ([M-Br]⁺) |
Experimental Protocols
A general overview of the methodologies used to acquire the spectroscopic data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the proton-decoupled mode is usually employed to simplify the spectrum to a series of singlets, with chemical shifts also reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000 to 400 cm⁻¹, with the positions of absorption bands reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for generating ions. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks with approximately equal intensity).
Visualizing the Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the three isomers.
Caption: A flowchart illustrating the use of mass spectrometry and NMR spectroscopy to identify and differentiate the isomers of Bromo-methyl-pyridin-4-amine.
This guide provides a foundational framework for the spectroscopic comparison of these important isomers. For unambiguous identification, it is always recommended to compare the spectra of an unknown sample with those of certified reference standards.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Bromo-5-methylpyridin-4-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Bromo-5-methylpyridin-4-amine, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods applicable to the quantification of this compound and its closely related isomers. Due to the limited availability of public validation data for this compound (CAS: 79055-60-0), this document also draws upon established methods for its structural isomers, providing a robust framework for analytical method development and selection.
Comparison of Analytical Methods
Two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are presented as suitable for the quantification of brominated methylpyridinamine isomers. The choice of method will depend on laboratory instrumentation, sample matrix, and desired sensitivity.
| Parameter | HPLC-UV Method (Adapted for Isomer) | GC-MS Method (Conceptual) |
| Principle | Reverse-phase chromatography with UV detection | Gas chromatography with mass spectrometric detection |
| Instrumentation | HPLC with UV/Vis Detector | GC with Mass Spectrometer |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Potentially in the pg/mL range with derivatization |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range | Potentially in the low ng/mL range with derivatization |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Sample Preparation | Simple dissolution in a suitable solvent | May require derivatization for improved volatility and sensitivity |
| Analysis Time | ~10-15 minutes per sample | ~20-30 minutes per sample |
| Specificity | Good, but may require careful method development to resolve isomers | Excellent, with mass spectrometric identification |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for a closely related isomer, 2-Amino-5-bromo-3-methylpyridine, and is expected to have similar performance for this compound with appropriate optimization.[1]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid.[1] For MS compatibility, formic acid is preferred.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent like methanol.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Dissolve the sample in the same solvent as the standards to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Detection: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Derivatization (Optional but Recommended): To improve the volatility and chromatographic peak shape of the amine, derivatization can be performed. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject an aliquot of the derivatized solution into the GC-MS.
Visualizing the Analytical Workflow
A crucial aspect of ensuring reliable analytical data is a robust validation process. The following diagram illustrates a typical workflow for analytical method validation, adhering to guidelines from the International Council for Harmonisation (ICH).
Caption: A generalized workflow for analytical method validation.
References
Comparative study of the biological effects of 2-bromo-5-methylpyridin-4-amine analogs
A Comparative Analysis of the Biological Effects of 5-Bromo-2-methylpyridin-3-amine Analogs
An introductory note on the scope of this guide: While the primary interest was a comparative study of 2-bromo-5-methylpyridin-4-amine analogs, a comprehensive literature search did not yield specific biological data for this compound and its derivatives. However, significant research has been conducted on the closely related isomer, 5-bromo-2-methylpyridin-3-amine, and its analogs. This guide, therefore, provides a detailed comparative analysis of the biological activities of these analogs, focusing on their anti-thrombolytic and biofilm-inhibiting properties. The data presented is derived from a key study in the field, offering valuable insights for researchers, scientists, and drug development professionals.
Overview of Biological Activities
Analogs of 5-bromo-2-methylpyridin-3-amine have demonstrated notable biological activities, particularly in the areas of anti-thrombosis and inhibition of bacterial biofilm formation. These activities are of significant interest in the development of new therapeutic agents for cardiovascular diseases and infectious diseases, respectively. The following sections provide a quantitative comparison of these effects and detail the experimental methodologies used for their evaluation.
Quantitative Comparison of Biological Activities
The biological activities of two series of 5-bromo-2-methylpyridin-3-amine analogs (Series 2 and Series 4, derived from Suzuki cross-coupling reactions) were evaluated for their anti-thrombolytic and biofilm inhibition effects. The results are summarized in the tables below.[1]
Anti-Thrombolytic Activity
The anti-thrombolytic activity was assessed by measuring the percentage of clot lysis. A higher percentage indicates greater thrombolytic potential.
Table 1: Anti-Thrombolytic Activity of 5-Bromo-2-methylpyridin-3-amine Analogs [1]
| Compound ID | Structure | % Clot Lysis |
| 2a | 2-methyl-5-(p-tolyl)pyridin-3-amine | 21.51 |
| 2b | 5-(3,5-dimethylphenyl)-2-methylpyridin-3-amine | - |
| 2c | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | - |
| 2d | 5-(4-iodophenyl)-2-methylpyridin-3-amine | - |
| 2e | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | - |
| 2f | 2-methyl-5-(4-(methylsulfonyl)phenyl)pyridin-3-amine | - |
| 2g | 1-(3-(5-amino-6-methylpyridin-3-yl)phenyl)ethanone | - |
| 2h | 5-(4-iodophenyl)-2-methylpyridin-3-amine | - |
| 2i | 5-(naphthalen-2-yl)-2-methylpyridin-3-amine | - |
| 4a | N-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide | - |
| 4b | N-(5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl)acetamide | 41.32 |
| 4c | N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide | 12.84 |
| 4d | N-(5-(4-iodophenyl)-2-methylpyridin-3-yl)acetamide | - |
| 4e | N-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide | - |
| 4f | N-(2-methyl-5-(4-(methylsulfonyl)phenyl)pyridin-3-yl)acetamide | - |
| 4g | N-(3-(5-acetamido-6-methylpyridin-3-yl)phenyl)acetamide | 29.21 |
| 4h | N-(5-(4-iodophenyl)-2-methylpyridin-3-yl)acetamide | - |
| 4i | N-(5-(naphthalen-2-yl)-2-methylpyridin-3-yl)acetamide | - |
Note: Dashes (-) indicate that the data was not provided in the source study for these specific analogs.
Biofilm Inhibition Activity
The biofilm inhibition activity was evaluated against Escherichia coli. A higher percentage of inhibition indicates a stronger anti-biofilm effect.
Table 2: Biofilm Inhibition Activity of 5-Bromo-2-methylpyridin-3-amine Analogs against E. coli [1]
| Compound ID | Structure | % Biofilm Inhibition |
| 4a | N-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide | 87.36 |
| 4b | N-(5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl)acetamide | 83.90 |
| 4c | N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide | 82.97 |
| 4d | N-(5-(4-iodophenyl)-2-methylpyridin-3-yl)acetamide | 84.30 |
| 4e | N-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide | 87.09 |
| 4f | N-(2-methyl-5-(4-(methylsulfonyl)phenyl)pyridin-3-yl)acetamide | 91.95 |
| 4g | N-(3-(5-acetamido-6-methylpyridin-3-yl)phenyl)acetamide | 83.62 |
| 4h | N-(5-(4-iodophenyl)-2-methylpyridin-3-yl)acetamide | 78.15 |
| 4i | N-(5-(naphthalen-2-yl)-2-methylpyridin-3-yl)acetamide | 86.48 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 5-Aryl-2-methylpyridin-3-amine Analogs (Series 2 and 4)
The synthesis of the title compounds was achieved via a Suzuki cross-coupling reaction.[1]
Materials:
-
5-bromo-2-methylpyridin-3-amine
-
Various arylboronic acids
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4)
-
1,4-dioxane
-
Water
-
Acetic anhydride
-
Sulfuric acid (H2SO4)
-
Acetonitrile
Procedure for Series 2 (e.g., 2a-2i):
-
A mixture of 5-bromo-2-methylpyridin-3-amine, an arylboronic acid, Pd(PPh3)4, and K3PO4 was prepared in a Schlenk flask.[1]
-
A solvent mixture of 1,4-dioxane and water (4:1 ratio) was added.[1]
-
The reaction mixture was stirred at 85-95 °C for over 15 hours.[1]
-
After cooling, the mixture was filtered and diluted with ethyl acetate.
-
The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography.
Procedure for Series 4 (e.g., 4a-4i):
-
Acetylation: 5-bromo-2-methylpyridin-3-amine was reacted with acetic anhydride in acetonitrile with a few drops of concentrated H2SO4 at 60 °C to yield N-(5-bromo-2-methylpyridin-3-yl)acetamide.[1]
-
Suzuki Coupling: The resulting acetamide was then subjected to the Suzuki cross-coupling reaction with various arylboronic acids following the same procedure as for Series 2.[1]
In Vitro Anti-Thrombolytic Activity Assay
This assay determines the clot-dissolving potential of the synthesized compounds.[2][3][4]
Materials:
-
Venous blood from healthy volunteers
-
Pre-weighed sterile microcentrifuge tubes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Streptokinase (positive control)
-
Water or solvent (negative control)
-
Incubator (37°C)
Procedure:
-
Venous blood was drawn from healthy human volunteers.
-
1 mL of blood was transferred to pre-weighed sterile microcentrifuge tubes.
-
The tubes were incubated at 37°C for 45 minutes to allow for clot formation.[2]
-
After clot formation, the serum was completely removed without disturbing the clot.[2]
-
The tubes containing the clot were weighed again to determine the clot weight.
-
100 µL of the test compound solution was added to each tube. Streptokinase was used as a positive control and water or the solvent as a negative control.[3]
-
The tubes were then incubated at 37°C for 90 minutes.[3]
-
After incubation, the released fluid was removed, and the tubes were weighed again to determine the remaining clot weight.
-
The percentage of clot lysis was calculated using the formula: % Clot Lysis = (Initial Clot Weight - Final Clot Weight) / Initial Clot Weight * 100
Biofilm Inhibition Assay
This assay quantifies the ability of the compounds to prevent the formation of bacterial biofilms.[5][6][7][8]
Materials:
-
Bacterial strain (e.g., Escherichia coli)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
Test compounds
-
0.1% Crystal Violet solution
-
Ethanol/acetone mixture (80:20)
-
Microplate reader
Procedure:
-
An overnight culture of the bacterial strain was diluted in fresh growth medium.[6]
-
The diluted bacterial suspension and various concentrations of the test compounds were added to the wells of a 96-well microtiter plate. Wells with only the bacterial suspension served as the control.[6]
-
The plate was incubated at 37°C for 24 hours to allow for biofilm formation.[6]
-
After incubation, the medium containing planktonic cells was discarded, and the wells were gently washed with sterile water to remove non-adherent cells.[6]
-
The plate was air-dried, and the remaining biofilm was stained with 0.1% crystal violet for 15 minutes at room temperature.[6]
-
The excess stain was removed, and the wells were washed again with water.
-
The bound crystal violet was solubilized by adding an ethanol/acetone mixture to each well.[6]
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition was calculated using the formula: % Inhibition = (OD_control - OD_treatment) / OD_control * 100
Relevant Signaling Pathways
Understanding the underlying molecular mechanisms is crucial for drug development. The biological activities of the 5-bromo-2-methylpyridin-3-amine analogs can be contextualized by considering the signaling pathways involved in thrombosis and biofilm formation.
Platelet Aggregation Signaling Pathway
Thrombosis is a complex process involving platelet activation and aggregation. Several signaling pathways are initiated by agonists like thrombin, ADP, and collagen, leading to the activation of integrin αIIbβ3, which is crucial for platelet aggregation.[9][10][11][12][13]
Bacterial Biofilm Formation and Quorum Sensing
Bacterial biofilm formation is often regulated by a cell-to-cell communication system called quorum sensing (QS). In Gram-negative bacteria like E. coli, this process involves the production and detection of signaling molecules, such as acyl-homoserine lactones (AHLs), which regulate the expression of genes involved in biofilm development.[14][15][16][17][18]
Conclusion
The analogs of 5-bromo-2-methylpyridin-3-amine presented in this guide exhibit a range of anti-thrombolytic and biofilm inhibition activities. Notably, compound 4b (N-(5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl)acetamide) showed the highest anti-thrombolytic activity, while compound 4f (N-(2-methyl-5-(4-(methylsulfonyl)phenyl)pyridin-3-yl)acetamide) was the most potent inhibitor of E. coli biofilm formation.[1] These findings highlight the potential of this class of compounds for further investigation and development as therapeutic agents. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. In-vitro thrombolytic activity study of a polyherbal formulation developed by using extracts of different medicinal plants - Indian J Pharm Pharmacol [ijpp.org.in]
- 3. academicjournals.org [academicjournals.org]
- 4. Development of an in vitro model to study clot lysis activity of thrombolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. Crystal violet biofilm inhibition assay [bio-protocol.org]
- 7. static.igem.org [static.igem.org]
- 8. ableweb.org [ableweb.org]
- 9. researchgate.net [researchgate.net]
- 10. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quorum Sensing and Bacterial Social Interactions in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
Navigating the Regioselectivity of 2-Bromo-5-methylpyridin-4-amine in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of bifunctional building blocks is paramount for efficient and predictable synthetic strategies. This guide provides a comparative analysis of the reactivity of 2-Bromo-5-methylpyridin-4-amine in common palladium-catalyzed cross-coupling reactions, offering insights into directing the reaction toward the desired product.
This compound possesses two key reactive sites: a bromo substituent at the C2 position and an amino group at the C4 position. The selective functionalization of one site over the other is crucial for its application as a versatile intermediate in the synthesis of complex molecules. This guide explores the factors governing the regioselectivity of Suzuki and Buchwald-Hartwig reactions with this substrate.
Dominant Reactivity at the C2-Bromo Position in Suzuki Cross-Coupling
In palladium-catalyzed Suzuki cross-coupling reactions, the C-Br bond is the primary site of reaction for this compound. The carbon-bromine bond is inherently more susceptible to oxidative addition to the palladium(0) catalyst compared to the C-N bond of the amino group. This preferential reactivity allows for the selective formation of a new carbon-carbon bond at the C2 position.
However, the presence of the free amino group can sometimes interfere with the catalytic cycle, potentially leading to lower yields or the formation of side products. To circumvent this, protection of the amino group, for instance by acetylation, is a common and effective strategy. This modification electronically deactivates the amino group and prevents its coordination to the palladium catalyst, thereby ensuring a clean and high-yielding coupling at the C2 position.
A study on the closely related isomer, 5-Bromo-2-methylpyridin-3-amine, demonstrates the viability of this approach. Both the unprotected and N-acetylated forms of this aminobromopyridine undergo Suzuki coupling at the bromo-substituted carbon.[1]
Table 1: Comparison of Suzuki Coupling Reactivity
| Starting Material | Protecting Group | Reaction Site | Typical Yield | Reference |
| This compound | None | C2-Bromo | Moderate to Good | General Principle |
| N-acetyl-2-Bromo-5-methylpyridin-4-amine | Acetyl | C2-Bromo | Good to Excellent | Inferred from[1] |
Experimental Protocol: Suzuki Coupling of N-acetylated this compound (General Procedure)
A mixture of N-(2-bromo-5-methylpyridin-4-yl)acetamide (1.0 equiv.), the corresponding arylboronic acid (1.1–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₃PO₄ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of 1,4-dioxane and water. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired 2-aryl-5-methylpyridin-4-amine derivative.[1]
Buchwald-Hartwig Amination: A Focus on the C-Br Bond
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is expected to proceed selectively at the C2-bromo position. This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. The general principles of the Buchwald-Hartwig reaction strongly favor the reaction of aryl halides over the amination of an existing amino group on the aromatic ring.[2]
While no specific examples for this compound are readily available in the searched literature, the established mechanism of the Buchwald-Hartwig amination supports the high regioselectivity for the C-Br bond. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.
Table 2: Predicted Regioselectivity in Buchwald-Hartwig Amination
| Starting Material | Reaction Site | Expected Product | Rationale |
| This compound | C2-Bromo | 2-(Arylamino)-5-methylpyridin-4-amine | Preferential oxidative addition at C-Br bond |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridines (General Procedure)
In a sealed tube, the 2-bromopyridine derivative (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) are combined in an anhydrous solvent such as toluene or dioxane. The mixture is heated to the appropriate temperature for several hours. After completion of the reaction, the mixture is cooled, diluted with a suitable solvent, and purified by chromatography to afford the corresponding N-aryl-2-aminopyridine derivative.[3][4]
Logical Workflow for Selective Functionalization
The predictable regioselectivity of this compound allows for a logical workflow in multi-step syntheses. The C2-bromo position serves as a handle for introducing carbon or nitrogen-based substituents via Suzuki or Buchwald-Hartwig couplings, respectively, while the C4-amino group remains available for subsequent transformations.
Caption: Reaction pathways for this compound.
Signaling Pathway of Catalytic Cycles
The regioselectivity is ultimately governed by the initial steps of the respective catalytic cycles. In both Suzuki and Buchwald-Hartwig reactions, the cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is a more facile process than the activation of the C-N bond of the amino group.
Caption: Simplified catalytic cycles for Suzuki and Buchwald-Hartwig reactions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methylpyridin-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Bromo-5-methylpyridin-4-amine, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from closely related compounds such as 2-Amino-5-bromo-4-methylpyridine and 2-Bromo-5-methylpyridine indicate that this chemical should be handled as hazardous. The primary hazards associated with these types of compounds are summarized below.
Hazard Identification and Precautionary Statements:
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product.[1] |
| H315 | Causes skin irritation.[1][2] | Wash hands thoroughly after handling. Wear protective gloves.[1][2] |
| H319 | Causes serious eye irritation.[1][2] | Wear eye protection/face protection.[1][2] |
| H335 | May cause respiratory irritation.[1][2] | Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area.[1][2] |
Personal Protective Equipment (PPE):
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles.[2] |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general operational plan for its disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate Incompatibles: Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents, to prevent violent reactions.
2. Container Selection and Labeling:
-
Use a Compatible Container: Collect the waste in a designated, leak-proof container that is chemically compatible with the material. The original manufacturer's container is often a suitable option.[3]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").
3. Waste Accumulation and Storage:
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from normal lab activities.
-
Secure Containment: Keep the waste container securely closed at all times, except when adding waste.[1] It is best practice to use a secondary container to capture any potential leaks or spills.
-
Time and Quantity Limits: Adhere to the regulations regarding the maximum amount of hazardous waste that can be accumulated and the time frame for its removal from the laboratory.
4. Disposal Procedure:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
Experimental Workflow for Disposal:
References
Essential Safety and Operational Guide for 2-Bromo-5-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Bromo-5-methylpyridin-4-amine (CAS No. 79055-60-0). It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield. | Must conform to EN166 (EU) or NIOSH (US) standards. Ensure a tight fit. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate footwear. | Gloves should be inspected before use. Contaminated clothing should be removed immediately and laundered before reuse. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95) is recommended for handling the solid form. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines a standard laboratory procedure for a Suzuki cross-coupling reaction, a common application for brominated pyridines in drug development. This protocol is adapted from a similar procedure and should be performed in a well-ventilated laboratory or fume hood.[2]
Experimental Protocol: Suzuki Cross-Coupling Reaction
-
Reaction Setup:
-
In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (typically 5 mol %).[2]
-
Add a suitable base, such as potassium phosphate (approximately 2-3 equivalents).[2]
-
The reaction is typically carried out in a solvent mixture, such as 1,4-dioxane and water.[2]
-
-
Execution:
-
Stir the reaction mixture at room temperature for a brief period to ensure proper mixing.[2]
-
Heat the mixture to a temperature between 85-95°C.[2]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Filter the mixture to remove any solid residues.[2]
-
Dilute the filtrate with an organic solvent, such as ethyl acetate, and wash with water or brine.[2]
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
The crude product can then be purified using standard laboratory techniques, such as column chromatography on silica gel.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow based on hazard identification.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure | Regulatory Considerations |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant.[1][3] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4] | Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5] |
| Contaminated Materials (e.g., gloves, filter paper) | Place in a sealed, labeled container for hazardous waste disposal. | Follow institutional and local guidelines for the disposal of chemically contaminated solid waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse and dispose of in accordance with local regulations.[4] | Observe all label safeguards until containers are cleaned and destroyed. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound in a laboratory setting, contributing to a culture of safety and scientific excellence.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
